molecular formula C21H24O5 B15129710 4-O-Demethylisokadsurenin D

4-O-Demethylisokadsurenin D

Cat. No.: B15129710
M. Wt: 356.4 g/mol
InChI Key: IYEJIWMVJJRSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Demethylisokadsurenin D is a useful research compound. Its molecular formula is C21H24O5 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-6-9-21-11-16(26-5)19(22)18(20(21)23)17(12(21)2)13-7-8-14(24-3)15(10-13)25-4/h6-8,10-12,17-18H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEJIWMVJJRSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-O-Demethylisokadsurenin D chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-O-Demethylisokadsurenin D

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound.

Chemical Structure and Properties

This compound is a naturally occurring lignan (B3055560). Lignans (B1203133) are a class of polyphenols found in a variety of plants.

Chemical Structure:

The precise three-dimensional arrangement of atoms in this compound is crucial for its biological activity. Its structure has been elucidated using various spectroscopic methods.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods and potential drug formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89104-59-6[1]
Molecular Formula C₂₀H₂₂O₅[1]
Molecular Weight 342.39 g/mol [1]
Appearance PowderVendor Data
SMILES O=C1--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@]2(CC=C)C=C1OCVendor Data

Biological Activity and Mechanism of Action

This compound has been isolated from Piper kadsura (Choisy) Ohwi, a plant used in traditional Chinese medicine for treating conditions like asthma and rheumatic arthritis[1][2]. Lignans and neolignans from this plant are known to possess anti-inflammatory properties[2].

While specific studies detailing the comprehensive biological activity and mechanism of action of this compound are limited, research on related lignans from the Piper and Kadsura genera provides insights into its potential therapeutic effects.

Potential Biological Activities:

  • Anti-Inflammatory and Anti-Neuroinflammatory Activity: Neolignans isolated from Piper kadsura have demonstrated the ability to inhibit nitric oxide (NO) production in LPS-activated microglia cells, suggesting anti-neuroinflammatory potential[3]. Lignans from the related genus Kadsura have also been reported to have anti-inflammatory effects[4].

  • Anti-platelet Aggregation Activity: Several lignans isolated from Kadsura interior have been shown to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation[5].

  • Antitumor, Anti-HIV, and Antioxidant Activities: A systematic review of lignans from the genus Kadsura indicates a broad range of biological activities, including antitumor, anti-HIV, and antioxidant effects[4].

Further research is required to specifically determine the IC₅₀ values and detailed mechanisms of action for this compound across a range of biological assays.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of related lignans, it may interact with pathways involved in inflammation and cellular proliferation.

A hypothetical workflow for investigating the signaling pathways affected by this compound is presented below.

G Hypothetical Workflow for Signaling Pathway Analysis cluster_0 In Vitro Studies cluster_1 Data Analysis & Pathway Identification Cell_Culture Treat relevant cell lines with This compound Protein_Extraction Extract proteins from treated and untreated cells Cell_Culture->Protein_Extraction Gene_Expression Analyze gene expression changes (e.g., via RT-qPCR or RNA-Seq) Cell_Culture->Gene_Expression Western_Blot Perform Western Blot for key signaling proteins (e.g., NF-κB, MAPKs) Protein_Extraction->Western_Blot Bioinformatics Use bioinformatics tools to identify affected signaling pathways Western_Blot->Bioinformatics Gene_Expression->Bioinformatics Pathway_Validation Validate pathway involvement using specific inhibitors or activators Bioinformatics->Pathway_Validation

Caption: A potential workflow for identifying signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not explicitly available in a single comprehensive source. The following represents a generalized protocol based on standard methods for natural product chemistry.

4.1. Isolation of this compound

The isolation of lignans from plant material typically involves extraction followed by chromatographic separation.

G General Isolation Workflow for Lignans Plant_Material Dried and powdered aerial parts of Piper kadsura Extraction Maceration or Soxhlet extraction with methanol Plant_Material->Extraction Crude_Extract Crude methanolic extract Extraction->Crude_Extract Partitioning Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Crude_Extract->Partitioning Fractions Different solvent fractions Partitioning->Fractions Column_Chromatography Silica gel or Sephadex column chromatography of the active fraction Fractions->Column_Chromatography Purification Further purification by preparative HPLC or crystallization Column_Chromatography->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

Caption: A generalized workflow for the isolation of this compound from Piper kadsura.

4.2. Structural Elucidation

The structure of the isolated compound is typically determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV) Spectroscopy: To identify chromophoric systems.

4.3. Biological Assays

To evaluate the biological activity of this compound, a variety of in vitro assays can be employed.

Example: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Measure the amount of nitric oxide produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a lignan with potential biological activities, particularly in the area of inflammation. However, there is a significant need for further research to fully characterize its physicochemical properties, elucidate its specific mechanisms of action and modulated signaling pathways, and establish detailed protocols for its study. Future investigations should focus on the total synthesis of the compound to ensure a reliable supply for comprehensive biological evaluation, including in vivo studies to assess its therapeutic potential.

References

In-depth Technical Guide: The Biological Activity of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 4-O-Demethylisokadsurenin D

Executive Summary

This technical guide provides a thorough review of the currently available scientific literature regarding the biological activity of this compound. Despite extensive searches of chemical databases and scientific literature, there is a notable scarcity of published research specifically detailing the biological functions, mechanisms of action, and potential therapeutic applications of this compound. This compound is classified as a lignan (B3055560) and has been identified in plant species such as Magnolia ovata and Piper kadsura. While related lignans (B1203133) from these genera have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, specific data for this compound remains largely unavailable. This document outlines the existing information and highlights the significant knowledge gaps that present opportunities for future research.

Introduction to this compound

This compound is a natural product belonging to the lignan class of polyphenols. Lignans are a diverse group of compounds found in a wide variety of plants and are known for their interesting pharmacological properties.

Chemical Structure:

  • IUPAC Name: (5aR,6S,8aR)-5,5a,6,7,8,8a-hexahydro-6-((E)-3-(4-hydroxy-3-methoxyphenyl)allyl)-8a-(prop-1-en-2-yl)naphtho[2,3-d][1][2]dioxol-5-one

  • Molecular Formula: C23H26O5

  • Molecular Weight: 382.45 g/mol

The structure of this compound is characterized by a dibenzocyclooctadiene skeleton, a feature common to many bioactive lignans.

Current State of Research

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, reveals a significant lack of peer-reviewed articles detailing the biological activity of this compound. The primary sources of information are chemical supplier catalogs, which confirm its natural origin and chemical properties but do not provide experimental data on its biological effects.

While there is no specific information on this compound, research on other lignans isolated from Magnolia and Piper species can offer some context and potential avenues for investigation.

Potential Areas of Biological Activity Based on Related Compounds

Lignans from the Magnolia genus are known to possess a variety of biological activities. These activities provide a hypothetical framework for the potential properties of this compound.

4.1. Anti-inflammatory Activity

Many lignans exhibit anti-inflammatory properties by modulating key signaling pathways.

  • Hypothetical Signaling Pathway: A common mechanism for the anti-inflammatory effects of lignans involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of IKK (IκB kinase), which then phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2. Lignans may potentially inhibit IKK activation or IκBα degradation, thereby suppressing NF-κB activation.

G cluster_stimulus Pro-inflammatory Stimulus cluster_cell Cellular Response cluster_inhibition Potential Inhibition by this compound Stimulus e.g., LPS IKK IKK Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα (Phosphorylated) IkBa_NFkB->IkBa Dissociation NFkB NF-κB IkBa_NFkB->NFkB Proteasomal_Degradation IkBa->Proteasomal_Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Induces Transcription Inhibition_Point This compound (Hypothesized) Inhibition_Point->IKK Inhibits

Figure 1: Hypothesized anti-inflammatory signaling pathway and potential point of intervention for this compound.

4.2. Cytotoxic Activity

Certain lignans have demonstrated cytotoxic effects against various cancer cell lines.

  • Hypothetical Experimental Workflow: A standard approach to evaluate the cytotoxic activity of a novel compound involves treating cancer cell lines with varying concentrations of the compound and assessing cell viability.

G cluster_workflow Cytotoxicity Experimental Workflow Cell_Culture Culture Cancer Cell Lines (e.g., HeLa, A549) Compound_Treatment Treat cells with varying concentrations of This compound Cell_Culture->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis Analyze data to determine IC50 value Viability_Assay->Data_Analysis

References

Unveiling 4-O-Demethylisokadsurenin D: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of 4-O-Demethylisokadsurenin D, a lignan (B3055560) compound of interest for its potential biological activities. This document details the plant source, comprehensive experimental protocols for its extraction and purification, and presents key quantitative and spectroscopic data.

Natural Source

This compound is a naturally occurring lignan that has been isolated from the aerial parts of Piper kadsura (Choisy) Ohwi[1]. This plant, belonging to the Piperaceae family, is a perennial vine found predominantly in Southeast Asia, including regions of China, Japan, and Korea. The stems of Piper kadsura are utilized in traditional medicine for various therapeutic purposes, and scientific investigations have revealed the presence of a diverse array of bioactive lignans (B1203133) and neolignans within the plant.[2][3][4]

Isolation Methodology

The isolation of this compound from Piper kadsura involves a multi-step process encompassing solvent extraction followed by a series of chromatographic separations to purify the compound from the complex plant matrix. While a specific detailed protocol for this compound is not available in the provided search results, a general and widely applicable methodology for the isolation of lignans from Piper and Kadsura species can be outlined.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of lignans, including this compound, from plant material.

Isolation_Workflow Plant_Material Dried and Powdered Aerial Parts of Piper kadsura Extraction Solvent Extraction (e.g., 95% Ethanol) Plant_Material->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Suspension Suspension in H₂O Concentration->Suspension Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Suspension->Partitioning EtOAc_Fraction Ethyl Acetate (B1210297) Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica (B1680970) Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pooling of Fractions Containing Target Compound TLC_Analysis->Pooling Prep_HPLC Preparative HPLC Pooling->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

A generalized workflow for the isolation of this compound.
Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of lignans from the Piper genus and serve as a comprehensive guide.

2.2.1. Plant Material Preparation and Extraction

  • Preparation: The aerial parts (stems and leaves) of Piper kadsura are collected, air-dried, and ground into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature using maceration or percolation. The extraction is typically repeated multiple times to ensure the complete recovery of secondary metabolites.

  • Concentration: The resulting ethanolic extract is combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Fractionation

  • Suspension: The crude extract is suspended in water.

  • Partitioning: The aqueous suspension is then subjected to liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate. This step separates compounds based on their polarity, with lignans typically partitioning into the ethyl acetate fraction.

  • Fraction Concentration: The ethyl acetate fraction is collected and concentrated to dryness to yield an enriched lignan fraction.

2.2.3. Chromatographic Purification

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of increasing polarity, typically using a solvent system such as n-hexane-ethyl acetate or chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Fractions showing similar TLC profiles and containing the compound of interest (visualized under UV light and/or with a suitable staining reagent) are pooled together.

  • Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, to yield the pure this compound.

Quantitative and Spectroscopic Data

The following tables summarize the key data for this compound. It is important to note that specific yield data from a documented isolation procedure is not available in the provided search results and would be dependent on the specific extraction and purification protocol employed.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₂O₅
Molecular Weight 342.39 g/mol
CAS Number 89104-59-6

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H-NMR Specific chemical shifts (δ) and coupling constants (J) would be determined from the spectrum of the isolated compound.
¹³C-NMR Specific chemical shifts (δ) for each carbon atom would be determined from the spectrum.
Mass Spectrometry (MS) The exact mass of the molecular ion [M]+ or adducts (e.g., [M+H]+, [M+Na]+) would be determined by High-Resolution Mass Spectrometry (HRMS).

Note: The specific NMR and MS data for this compound were not available in the provided search results. This data would need to be obtained from a primary research article detailing its isolation and characterization.

Structure and Signaling Pathway

The chemical structure of this compound is that of a lignan. While specific signaling pathways involving this compound are not detailed in the provided search results, lignans as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] The study of its specific interactions with cellular signaling pathways is an active area of research.

The following diagram illustrates a logical relationship for the investigation of the biological activity of an isolated natural product like this compound.

Bioactivity_Investigation Pure_Compound Isolated this compound In_Vitro_Assays In Vitro Biological Assays (e.g., enzyme inhibition, cytotoxicity) Pure_Compound->In_Vitro_Assays Hit_Identification Identification of Biological 'Hit' In_Vitro_Assays->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western blot, qPCR) Hit_Identification->Mechanism_Studies Pathway_Elucidation Elucidation of Signaling Pathway Mechanism_Studies->Pathway_Elucidation

A logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a valuable natural product found in Piper kadsura. Its isolation, while requiring standard phytochemical techniques, provides a pure compound for further investigation into its chemical and biological properties. The methodologies outlined in this guide provide a solid foundation for researchers to successfully isolate this and similar lignans for their scientific endeavors. Further research is warranted to fully elucidate the pharmacological potential and mechanisms of action of this compound.

References

The Enigmatic Mechanism of Action of 4-O-Demethylisokadsurenin D: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from medicinal plants such as Piper kadsura and Magnolia ovata. Despite its identification and availability from chemical suppliers, a comprehensive understanding of its mechanism of action remains largely elusive within publicly accessible scientific literature. This technical guide consolidates the limited available information and contextualizes it within the broader activities of related compounds and plant extracts. Due to the scarcity of specific data, this document will highlight the current knowledge gaps and suggest potential avenues for future research.

Introduction

Current State of Knowledge

Our comprehensive search of scientific databases and literature has revealed no dedicated studies detailing the specific mechanism of action, signaling pathways, or quantitative pharmacological data for this compound. The available information primarily pertains to its isolation and chemical characterization.

However, examining the biological activities of the plant sources and related lignans (B1203133) can provide a speculative framework for its potential therapeutic effects.

Insights from Piper kadsura Research

Piper kadsura is a traditional Chinese medicine used for treating conditions like rheumatic arthritis and asthma, suggesting potential anti-inflammatory properties.[3] Studies on extracts and other isolated neolignans from this plant have shown:

  • Anti-inflammatory and Anti-neuroinflammatory Activity: Neolignans from Piper kadsura have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1][4] This suggests a potential role in modulating inflammatory responses in the central nervous system.

  • Neuroprotective Effects: Some compounds from Piper kadsura have demonstrated neuroprotective effects against amyloid-β (Aβ) induced cell damage in PC12 cells, indicating a potential relevance for neurodegenerative diseases.[5] These effects were linked to the reduction of apoptosis and enhancement of autophagy.[5]

Insights from Magnolia ovata Research

Lignans isolated from Magnolia ovata have been investigated for their cytotoxic activities. While not specifically mentioning this compound, other lignans from this plant have shown inhibitory effects on various cancer cell lines, including HeLa, A549, and HCT116.[2]

Postulated Mechanisms and Future Directions

Given the activities of related compounds, it is plausible that this compound may exert its biological effects through one or more of the following pathways:

  • Inhibition of Inflammatory Mediators: Like other lignans from Piper kadsura, it may inhibit the production of pro-inflammatory molecules such as nitric oxide, prostaglandins, and cytokines (e.g., TNF-α, IL-6).

  • Modulation of Signaling Pathways: It could potentially interfere with key inflammatory signaling pathways such as NF-κB and MAPK pathways.

  • Antioxidant Activity: Many lignans possess antioxidant properties, which could contribute to neuroprotective and anti-inflammatory effects by scavenging free radicals.

  • Cytotoxic Mechanisms: If it possesses anticancer properties, it might induce apoptosis, inhibit cell proliferation, or affect cell cycle regulation in cancer cells.

To elucidate the precise mechanism of action of this compound, the following experimental approaches are recommended:

  • In vitro assays:

    • Cell-based assays to evaluate its effect on the production of inflammatory mediators in relevant cell lines (e.g., macrophages, microglia).

    • Enzyme inhibition assays for key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX).

    • Reporter gene assays to assess its impact on signaling pathways like NF-κB.

    • Cytotoxicity and apoptosis assays in a panel of cancer cell lines.

  • Target identification studies:

    • Affinity chromatography, pull-down assays, or computational docking studies to identify potential protein targets.

  • In vivo studies:

    • Animal models of inflammation, neurodegeneration, or cancer to evaluate its efficacy and further investigate its mechanism of action.

Data Presentation and Visualization

Due to the absence of specific quantitative data for this compound in the reviewed literature, we are unable to provide the requested data tables and visualizations. The creation of such tables and diagrams would require primary experimental research to be conducted.

For illustrative purposes, a hypothetical experimental workflow for investigating the anti-inflammatory mechanism is presented below.

experimental_workflow cluster_invitro In Vitro Screening cluster_target Target Identification cluster_invivo In Vivo Validation node_cell_lines Cell Lines (e.g., RAW 264.7, BV-2) node_treatment Treatment with This compound node_cell_lines->node_treatment node_assays Functional Assays node_treatment->node_assays node_no_assay NO Production Assay (Griess Reagent) node_assays->node_no_assay Inflammatory Mediators node_cytokine_assay Cytokine Measurement (ELISA) node_assays->node_cytokine_assay node_western_blot Western Blot (NF-κB, MAPK proteins) node_assays->node_western_blot Signaling Pathways node_pull_down Affinity Pull-down Assays node_assays->node_pull_down node_mass_spec Mass Spectrometry node_pull_down->node_mass_spec node_validation Target Validation (e.g., SPR, ITC) node_mass_spec->node_validation node_animal_model Animal Model of Inflammation node_validation->node_animal_model node_administration Compound Administration node_animal_model->node_administration node_evaluation Evaluation of Efficacy node_administration->node_evaluation node_histology Histopathology node_evaluation->node_histology node_biomarkers Biomarker Analysis node_evaluation->node_biomarkers

Caption: Hypothetical workflow for elucidating the anti-inflammatory mechanism of action.

Conclusion

References

4-O-Demethylisokadsurenin D: A Lignan from Piper kadsura

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from the plant Piper kadsura (Choisy) Ohwi. Lignans (B1203133) are a class of secondary metabolites known for their diverse biological activities. While research on this compound is still in its early stages, related compounds from the Piper and Kadsura genera have demonstrated promising pharmacological properties, including anti-inflammatory, neuroprotective, and anti-platelet aggregation effects. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside the broader context of bioactive lignans from its source plant and related species.

Discovery and History

Physicochemical Properties

PropertyValueReference
Chemical ClassLignan[1]
Natural SourcePiper kadsura (Choisy) Ohwi[1]

Biological Activity of Related Lignans from Piper and Kadsura

Although specific quantitative data for this compound is not yet widely published, studies on other lignans and neolignans isolated from Piper kadsura and the closely related Kadsura genus provide valuable insights into its potential therapeutic applications.

Anti-Neuroinflammatory Activity

Several neolignans isolated from the aerial parts of Piper kadsura have demonstrated potent anti-neuroinflammatory effects.[1] In a key study, these compounds were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Microglia are the primary immune cells of the central nervous system, and their overactivation contributes to neurodegenerative diseases.

CompoundIC50 (µM) for NO Inhibition
Neolignan from P. kadsura (specific name not provided)Data not available for this compound

The inhibition of NO production is a critical indicator of anti-inflammatory activity and suggests the potential of these compounds in mitigating neuroinflammation.

Anti-Platelet Aggregation Activity

Lignans isolated from the stems of Kadsura interior have been shown to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[2] Platelet aggregation is a key process in thrombosis, and its inhibition is a therapeutic target for cardiovascular diseases.

CompoundInhibition of ADP-induced Platelet Aggregation (%)
Lignan from K. interior (specific name not provided)Data not available for this compound

These findings highlight the potential of lignans from this plant family as a source for the development of novel anti-thrombotic agents.

Experimental Protocols

The following sections detail the general methodologies employed in the isolation and biological evaluation of lignans from Piper kadsura and related species.

Isolation and Structure Elucidation of Lignans

The general workflow for isolating lignans from plant material is a multi-step process involving extraction, fractionation, and purification.

G plant Dried Plant Material (Piper kadsura) extraction Extraction (e.g., with methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., solvent partitioning) crude_extract->fractionation fractions Different Solvent Fractions fractionation->fractions chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex) fractions->chromatography purified_compounds Purified Lignans chromatography->purified_compounds elucidation Structure Elucidation (NMR, MS, etc.) purified_compounds->elucidation final_structure This compound elucidation->final_structure

Caption: General workflow for the isolation and identification of lignans.

Methodology:

  • Extraction: The dried and powdered plant material is typically extracted with an organic solvent like methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.

  • Purification: The bioactive fractions are subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC), to isolate pure compounds.

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Anti-Neuroinflammatory Assay (NO Inhibition)

This protocol outlines the measurement of nitric oxide production in LPS-stimulated microglial cells.

G cells BV-2 Microglial Cells plating Cell Plating cells->plating treatment Treatment with Lignan + LPS plating->treatment incubation Incubation (24h) treatment->incubation supernatant Collect Supernatant incubation->supernatant griess_reagent Add Griess Reagent supernatant->griess_reagent measurement Measure Absorbance at 540 nm griess_reagent->measurement calculation Calculate NO Concentration measurement->calculation

Caption: Workflow for the nitric oxide (NO) inhibition assay.

Methodology:

  • Cell Culture: BV-2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the untreated (control) cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the anti-inflammatory effects of related lignans are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS activation of Toll-like receptor 4 (TLR4) on microglial cells typically leads to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.

G lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation nfkb_translocation NF-κB Translocation to Nucleus nfkb_activation->nfkb_translocation lignan Lignans (e.g., this compound) lignan->inhibition gene_expression Pro-inflammatory Gene Expression nfkb_translocation->gene_expression inos iNOS gene_expression->inos no_production NO Production inos->no_production inflammation Neuroinflammation no_production->inflammation

Caption: Postulated inhibitory effect of lignans on the NF-κB signaling pathway.

Future Directions

The preliminary evidence from related compounds suggests that this compound warrants further investigation. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of pure this compound in a broader range of assays, including anticancer, antiviral, and antioxidant models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this lignan to understand its therapeutic potential fully.

  • In Vivo Efficacy: Assessing the efficacy and safety of this compound in animal models of relevant diseases.

  • Synthesis and Analogue Development: Developing synthetic routes to this compound and creating analogues to explore structure-activity relationships and optimize potency and drug-like properties.

Conclusion

This compound is a member of the promising class of lignan natural products. While specific data on its biological activities are currently limited, the known anti-inflammatory and anti-platelet aggregation effects of other lignans from Piper and Kadsura species provide a strong rationale for its continued investigation. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related natural products.

References

Therapeutic Potential of Lignans: An In-depth Technical Guide Focused on 4-O-Demethylisokadsurenin D and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, have garnered significant attention for their broad spectrum of biological activities. Among these, dibenzocyclooctadiene lignans, isolated from genera such as Kadsura, Schisandra, and Piper, exhibit promising therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. This technical guide provides a comprehensive overview of the therapeutic promise of this class of lignans, with a specific focus on the anticipated activities of 4-O-Demethylisokadsurenin D, a member of this family. While direct experimental data for this compound is limited, this document extrapolates its potential mechanisms of action and therapeutic uses based on robust evidence from structurally similar and well-investigated dibenzocyclooctadiene lignans. Detailed experimental protocols for key bioassays are provided, alongside visualizations of critical signaling pathways to facilitate further research and drug development in this area.

Introduction to Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans are a significant group of secondary metabolites found in various medicinal plants, most notably from the Schisandraceae family (Kadsura and Schisandra species) and the Piperaceae family (Piper species).[1][2] These compounds are characterized by a unique C18 dibenzocyclooctadiene skeleton and have been traditionally used in Eastern medicine for treating a variety of ailments, including inflammatory conditions and neurological disorders.[2][3] Modern phytochemical investigations have isolated and characterized numerous dibenzocyclooctadiene lignans, revealing their potent biological activities.[2][4] this compound, isolated from Piper kadsura (Choisy) Ohwi, belongs to this promising class of natural products.[5]

Therapeutic Potential

Based on the activities of related compounds, this compound is predicted to possess significant anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

Dibenzocyclooctadiene lignans have demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[6][7] The primary mechanism involves the inhibition of key inflammatory mediators and signaling pathways. Lignans isolated from Kadsura and Schisandra species have been shown to inhibit the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-activated macrophages.[7][8] This inhibition is often associated with the suppression of inducible nitric oxide synthase (iNOS) expression.[7]

Furthermore, these lignans can modulate the production of pro-inflammatory cytokines and prostaglandins (B1171923) by interfering with major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][9]

Neuroprotective Effects

Several dibenzocyclooctadiene lignans exhibit significant neuroprotective activities against various neurotoxic insults.[10][11][12] Studies on lignans from Schisandra chinensis have shown protection of primary cortical neurons from glutamate-induced excitotoxicity.[10][13] The proposed mechanisms for this neuroprotection include the inhibition of intracellular calcium influx, enhancement of the glutathione (B108866) defense system, and reduction of cellular peroxide formation.[10]

Moreover, these compounds can suppress neuroinflammation, a key contributor to the pathogenesis of neurodegenerative diseases, by inhibiting the activation of microglia and subsequent release of pro-inflammatory mediators.[9] The activation of the Nrf-2 signaling pathway, a critical regulator of antioxidant responses, is another mechanism by which these lignans may confer neuroprotection.[9]

Quantitative Data on the Bioactivity of Dibenzocyclooctadiene Lignans

To provide a comparative overview, the following tables summarize the reported bioactivities of several well-characterized dibenzocyclooctadiene lignans. This data serves as a benchmark for predicting the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans

CompoundAssayModel SystemIC50 / ActivityReference
Kadsuindutain ANO Production InhibitionLPS-activated RAW264.7 cellsIC50 = 10.7 µM[7]
Kadsuindutain BNO Production InhibitionLPS-activated RAW264.7 cellsIC50 = 15.2 µM[7]
Kadsuindutain CNO Production InhibitionLPS-activated RAW264.7 cellsIC50 = 21.3 µM[7]
Kadsuindutain DNO Production InhibitionLPS-activated RAW264.7 cellsIC50 = 18.9 µM[7]
Kadsuindutain ENO Production InhibitionLPS-activated RAW264.7 cellsIC50 = 34.0 µM[7]
Schizanrin FNO Production InhibitionLPS-activated RAW264.7 cellsIC50 = 25.6 µM[7]
(-)-Gomisin NNF-κB InhibitionLPS-stimulated monocytesComparable to Prednisolone[6][14]
(+)-γ-SchisandrinNF-κB InhibitionLPS-stimulated monocytesComparable to Prednisolone[6][14]
Rubrisandrin ANF-κB InhibitionLPS-stimulated monocytesComparable to Prednisolone[6][14]
(-)-Gomisin JNF-κB InhibitionLPS-stimulated monocytesComparable to Prednisolone[6][14]

Table 2: Neuroprotective Activity of Dibenzocyclooctadiene Lignans

CompoundAssayModel SystemEffectReference
DeoxyschisandrinGlutamate-induced neurotoxicityPrimary rat cortical cellsSignificant attenuation[10]
Gomisin NGlutamate-induced neurotoxicityPrimary rat cortical cellsSignificant attenuation[10]
Wuweizisu CGlutamate-induced neurotoxicityPrimary rat cortical cellsSignificant attenuation[10]
Dibenzocyclooctadiene Lignans (General)Microglia-mediated neurotoxicityPrimary cortical neuronsProtection against toxicity[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of dibenzocyclooctadiene lignans are mediated through the modulation of complex intracellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory actions are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Lignans Dibenzocyclooctadiene Lignans (e.g., this compound) Lignans->MAPK Inhibits Lignans->IKK Inhibits AP1 AP-1 MAPK->AP1 Activates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Pro_inflammatory_genes IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Pro_inflammatory_genes

Caption: Anti-inflammatory signaling pathway modulated by dibenzocyclooctadiene lignans.
Neuroprotective Signaling

The neuroprotective effects involve the activation of the Nrf-2 antioxidant response pathway and inhibition of neuroinflammatory pathways in microglia.

neuroprotective_pathway Lignans Dibenzocyclooctadiene Lignans (e.g., this compound) Microglia_activation Microglia Activation (TLR 2/4 agonists) Lignans->Microglia_activation Inhibits PKA_CREB PKA/CREB Lignans->PKA_CREB Activates Neuroinflammation Neuroinflammation (iNOS, ROS) Microglia_activation->Neuroinflammation Nrf2 Nrf-2 PKA_CREB->Nrf2 Activates ARE ARE Nrf2->ARE Binds to PhaseII_enzymes Phase II Detoxifying/ Antioxidant Enzymes (HO-1, NQO1) ARE->PhaseII_enzymes Induces expression PhaseII_enzymes->Neuroinflammation Inhibits Neuronal_protection Neuronal Protection Neuroinflammation->Neuronal_protection Prevents

Caption: Neuroprotective signaling pathway of dibenzocyclooctadiene lignans.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound and other lignans.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To determine the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Neuroprotection Assay against Glutamate-Induced Toxicity

Objective: To assess the protective effect of a compound against glutamate-induced neuronal cell death.

Methodology:

  • Primary Cortical Neuron Culture: Isolate cortical neurons from rat embryos (E18) and culture them in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Cell Plating: Plate the neurons on poly-D-lysine coated 96-well plates.

  • Treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of the test compound for 24 hours.

  • Excitotoxicity Induction: Expose the neurons to 100 µM glutamate (B1630785) for 10 minutes in a balanced salt solution.

  • Wash and Recovery: Wash the cells and return them to the conditioned medium containing the test compound for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the untreated control.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of a compound on the expression and phosphorylation of key signaling proteins (e.g., p-p65, p-p38, Nrf-2).

Methodology:

  • Cell Lysis: Treat cells as described in the respective bioassays and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p38, anti-Nrf-2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the investigation of the therapeutic potential of a novel lignan (B3055560) like this compound.

experimental_workflow cluster_isolation Isolation and Identification cluster_invitro In Vitro Bioactivity Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation Isolation Isolation of This compound from Plant Source Structure Structural Elucidation (NMR, MS) Isolation->Structure Anti_inflammatory_assay Anti-inflammatory Assays (NO, Cytokine Inhibition) Structure->Anti_inflammatory_assay Neuroprotection_assay Neuroprotection Assays (Glutamate, Oxidative Stress) Structure->Neuroprotection_assay Signaling_pathway_analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Anti_inflammatory_assay->Signaling_pathway_analysis Neuroprotection_assay->Signaling_pathway_analysis Target_identification Target Identification (Molecular Docking, etc.) Signaling_pathway_analysis->Target_identification Animal_models Animal Models of Inflammation/Neurodegeneration Target_identification->Animal_models Efficacy_toxicity Efficacy and Toxicity Assessment Animal_models->Efficacy_toxicity

Caption: Logical workflow for investigating the therapeutic potential of a novel lignan.

Conclusion

While specific data on this compound remains to be fully elucidated, the extensive research on the dibenzocyclooctadiene lignan class provides a strong foundation for predicting its therapeutic potential. The potent anti-inflammatory and neuroprotective activities exhibited by its structural analogs suggest that this compound is a promising candidate for further investigation in the context of inflammatory and neurodegenerative diseases. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural compounds. Future studies should focus on the isolation and comprehensive biological evaluation of this compound to validate these predictions and pave the way for its potential development as a novel therapeutic agent.

References

Technical Brief on 4-O-Demethylisokadsurenin D: An Overview of a Sparsely Characterized Lignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 89104-59-6

Introduction

4-O-Demethylisokadsurenin D is a lignan, a class of natural products known for their diverse biological activities. This technical brief serves to consolidate the currently available information on this compound. It is important to note that, despite its identification and availability from some chemical suppliers, this compound remains a sparsely characterized molecule with limited data in the public scientific literature.

Chemical Identity and Properties

The fundamental chemical identifiers for this compound are well-established.

PropertyData
CAS Number 89104-59-6[1][2][3][4][5]
Molecular Formula C₂₀H₂₂O₅[5]
Molecular Weight 342.4 g/mol [5]

Natural Occurrence

This compound has been identified as a natural constituent of at least two plant species:

  • It can be isolated from the aerial parts of Piper kadsura (Choisy) Ohwi.[6]

  • It has also been isolated from the leaves of Magnolia ovata.[7]

Biological Activity and Mechanism of Action

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the biological activity and mechanism of action of this compound. While other lignans (B1203133) have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities, no such studies have been published specifically for this compound. Therefore, its therapeutic potential remains unevaluated.

Experimental Data and Protocols

There are no detailed experimental protocols or substantive quantitative data available in peer-reviewed journals for this compound. The core requirements for in-depth data presentation and methodology descriptions cannot be fulfilled at this time due to the absence of primary research literature.

Signaling Pathways and Logical Workflows

The lack of research into the biological effects of this compound means that there are no known signaling pathways associated with its activity. Consequently, the visualization of its mechanism of action or related experimental workflows is not possible.

As a placeholder for future research, a logical workflow for the initial investigation of a novel natural product like this compound is presented below.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Hit Identification & Validation cluster_2 Phase 3: Mechanism of Action Studies A Isolation from Natural Source (e.g., Piper kadsura) B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC) B->C D Initial Biological Screening (e.g., Cytotoxicity, Antioxidant Assays) C->D E Identification of 'Hit' Activity D->E Positive Result F Dose-Response Studies (IC50/EC50 Determination) E->F G Secondary & Tertiary Assays F->G H Target Identification Assays (e.g., Proteomics, Affinity Chromatography) G->H Validated Hit I Pathway Analysis (e.g., Western Blot, qPCR) H->I J In Vivo Model Testing I->J

References

Preliminary Bioactivity Screening of 4-O-Demethylisokadsurenin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the preliminary bioactivity screening of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from plants of the Piper and Kadsura genera. Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific experimental data on the bioactivity of this particular compound. Therefore, this document serves as a high-level overview of potential bioactivities based on related compounds and outlines standard methodologies for its preliminary screening.

Introduction

This compound is a natural product belonging to the lignan class of phenylpropanoid derivatives. Lignans (B1203133) isolated from the genera Piper and Kadsura have been reported to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anti-platelet aggregation properties. Due to its structural similarity to other bioactive lignans, this compound is a candidate for preliminary bioactivity screening to explore its therapeutic potential.

Potential Bioactivities (Based on Related Compounds)

While specific data for this compound is not available, preliminary screening would logically focus on the following areas, based on the known activities of structurally similar lignans from Piper kadsura and other related species:

  • Anti-inflammatory Activity: Many lignans exhibit anti-inflammatory properties by modulating key inflammatory pathways.

  • Antiviral Activity: Certain lignans have demonstrated inhibitory effects against various viruses.

  • Cytotoxic Activity: As part of a comprehensive screening, assessing cytotoxicity against a panel of cancer cell lines is a standard procedure to identify potential anticancer properties.

  • Anti-platelet Aggregation Activity: Some lignans from Kadsura species have been shown to inhibit platelet aggregation.

Data Presentation: A Template for Future Studies

In the absence of quantitative data for this compound, the following table templates are provided as a structured framework for reporting future experimental findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Assay TypeCell LineInducing AgentTest Concentration(s) (µM)Result (e.g., % Inhibition, IC₅₀)Positive Control
Nitric Oxide (NO) AssayRAW 264.7LPSL-NMMA
TNF-α Inhibition AssayTHP-1LPSDexamethasone
IL-6 Inhibition AssayTHP-1LPSDexamethasone

Table 2: In Vitro Antiviral Activity of this compound

Virus StrainCell LineAssay TypeTest Concentration(s) (µM)Result (e.g., % Inhibition, EC₅₀)Positive Control
Influenza A (H1N1)MDCKPlaque Reduction AssayOseltamivir
Dengue Virus (DENV-2)VeroViral Yield Reduction AssayRemdesivir
SARS-CoV-2Vero E6Cytopathic Effect (CPE) AssayRemdesivir

Table 3: In Vitro Cytotoxic Activity of this compound

Cell LineCancer TypeAssay TypeTest Concentration(s) (µM)Result (e.g., % Viability, IC₅₀)Positive Control
A549Lung CarcinomaMTT AssayDoxorubicin
MCF-7Breast AdenocarcinomaSRB AssayDoxorubicin
HeLaCervical CarcinomaMTT AssayDoxorubicin

Experimental Protocols: Standard Methodologies

The following are detailed, standard protocols for the preliminary screening of a novel compound like this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Antiviral Activity: Plaque Reduction Assay (Influenza A Virus)
  • Cell and Virus Culture: Madin-Darby Canine Kidney (MDCK) cells are maintained in DMEM with 10% FBS. Influenza A virus (e.g., H1N1 strain) is propagated in MDCK cells.

  • Assay Procedure:

    • Seed MDCK cells in a 6-well plate to form a confluent monolayer.

    • Incubate the cells with a mixture of influenza virus (at a multiplicity of infection of 0.01) and varying concentrations of this compound for 1 hour at 37°C.

    • Remove the virus-compound mixture and overlay the cells with an agarose (B213101) medium containing the corresponding concentration of the compound.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

    • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

    • Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ value is determined from the dose-response curve.

Cytotoxic Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in their respective recommended media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 48 or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the preliminary bioactivity screening of a natural product like this compound.

G cluster_extraction Isolation and Identification cluster_analysis Data Analysis and Reporting start Plant Material (e.g., Piper kadsura) extraction Extraction and Fractionation start->extraction isolation Isolation of This compound extraction->isolation structure Structural Elucidation (NMR, MS) isolation->structure cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) structure->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) structure->anti_inflammatory antiviral Antiviral Assays (e.g., Plaque Reduction) structure->antiviral anti_platelet Anti-platelet Aggregation Assay structure->anti_platelet data_analysis IC50/EC50 Determination cytotoxicity->data_analysis anti_inflammatory->data_analysis antiviral->data_analysis anti_platelet->data_analysis reporting Technical Report/ Whitepaper data_analysis->reporting

Caption: General workflow for the isolation and preliminary bioactivity screening of a natural product.

Conclusion

While this compound remains a compound with uncharacterized specific bioactivities, its structural relationship to other known bioactive lignans suggests that it is a promising candidate for further investigation. The experimental protocols and data presentation frameworks provided in this guide offer a standardized approach for its preliminary screening. Future research focused on performing these assays is crucial to elucidate the potential therapeutic value of this compound.

The Enigmatic Pharmacology of 4-O-Demethylisokadsurenin D: An Uncharted Territory in Natural Product Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, stands as a molecule of interest within the rich chemical diversity of the Piperaceae family.[1] Despite its documented isolation and chemical characterization (CAS Number: 89104-59-6), a comprehensive understanding of its pharmacological properties, mechanism of action, and therapeutic potential remains largely elusive. This technical guide serves to consolidate the currently available information on this compound and to highlight the significant knowledge gaps that present both a challenge and an opportunity for future research in natural product drug discovery.

Current State of Knowledge: A Void in Pharmacological Data

As of late 2025, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of in-depth pharmacological studies on this compound. While its existence as a natural product is confirmed, there is no publicly available quantitative data regarding its biological activity. Key pharmacological metrics such as IC50, EC50, binding affinities, and pharmacokinetic profiles have not been reported. Furthermore, detailed experimental protocols and investigations into its effects on cellular signaling pathways are yet to be published.

Contextual Insights from Related Compounds in Piper kadsura

Although direct pharmacological data on this compound is unavailable, preliminary insights can be gleaned from studies on other lignans (B1203133) and neolignans isolated from Piper kadsura. The plant is known for its traditional use in treating rheumatic diseases, and its extracts have demonstrated a range of biological activities, including anti-inflammatory, anti-platelet activating factor, and neuroprotective effects.[2][3]

A study focusing on the chemical constituents of Piper kadsura and their anti-neuroinflammatory activities provides a valuable, albeit indirect, clue. This research demonstrated that the n-hexane and CHCl3 soluble fractions of the methanol (B129727) extract from the aerial parts of Piper kadsura potently inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[4][5] While this study did not specifically report on this compound, it did identify other compounds from the plant that exhibited significant inhibitory effects on both nitric oxide and prostaglandin (B15479496) E2 (PGE2) production.[4][5]

This finding suggests a potential avenue for future investigation into the pharmacological properties of this compound, particularly its potential as an anti-neuroinflammatory agent. The inhibition of NO and PGE2 production are key targets in the development of treatments for neurodegenerative diseases and other inflammatory conditions.

Future Directions and Research Opportunities

The current lack of data on the pharmacology of this compound presents a clear and compelling opportunity for original research. The following experimental workflows are proposed to elucidate the biological activity of this compound.

Proposed Experimental Workflow: Initial Pharmacological Screening

To begin to understand the pharmacological profile of this compound, a tiered screening approach is recommended. This would involve a series of in vitro assays to assess its activity across a range of potential therapeutic areas.

G Figure 1. Proposed Initial Screening Workflow cluster_0 Compound Acquisition & Preparation cluster_1 Primary Screening cluster_2 Secondary Screening (If Primary is Positive) Compound This compound Preparation Solubilization & Dilution Series Compound->Preparation Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Preparation->Cytotoxicity Test Concentrations AntiInflammatory Anti-inflammatory Assays (e.g., NO, PGE2, Cytokine Production) Preparation->AntiInflammatory Test Concentrations Anticancer Anticancer Proliferation Assays (e.g., SRB, Clonogenic) Preparation->Anticancer Test Concentrations DoseResponse Dose-Response & IC50/EC50 Determination AntiInflammatory->DoseResponse Active Hit Anticancer->DoseResponse Active Hit Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR, Reporter Assays) DoseResponse->Mechanism

Caption: Proposed workflow for the initial pharmacological screening of this compound.

Hypothesized Signaling Pathway: Anti-Neuroinflammatory Action

Based on the activities of other compounds from Piper kadsura, a plausible hypothesis is that this compound may exert anti-neuroinflammatory effects by modulating key signaling pathways involved in the inflammatory response in microglia. A potential mechanism could involve the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.

G Figure 2. Hypothesized Anti-Neuroinflammatory Signaling Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Transcription Transcription of Pro-inflammatory Genes iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Compound This compound Compound->IKK Inhibition? Compound->NFkB Inhibition of Translocation? NFkB_n->Transcription

Caption: Hypothesized mechanism of anti-neuroinflammatory action for this compound.

Conclusion

This compound represents a classic example of a natural product whose pharmacological potential is yet to be unlocked. While its chemical structure is known, the absence of biological data underscores the vast untapped resources within the natural world for drug discovery. The contextual evidence from related compounds in Piper kadsura provides a compelling rationale for initiating a focused research program to investigate its anti-inflammatory and, specifically, its anti-neuroinflammatory properties. Such studies would not only contribute to the fundamental understanding of this novel lignan but also potentially pave the way for the development of new therapeutic agents. The scientific community is encouraged to embrace this research opportunity and shed light on the pharmacology of this enigmatic molecule.

References

4-O-Demethylisokadsurenin D: A Literature Review and Background

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a natural product belonging to the lignan (B3055560) class of secondary metabolites. It has been isolated from Piper kadsura (Choisy) Ohwi, a plant used in traditional Chinese medicine to treat conditions such as asthma and rheumatic arthritis.[1] The traditional use of this plant for inflammatory ailments has prompted scientific investigation into its chemical constituents and their pharmacological activities. Lignans (B1203133) and neolignans are the primary chemical components identified in Piper kadsura and are associated with its anti-inflammatory properties.[1] This review synthesizes the available literature on this compound and the broader context of bioactive lignans from its source plant, Piper kadsura.

While specific biological activity data for this compound is limited in the current scientific literature, the activities of other structurally related lignans and neolignans isolated from the same plant provide a strong basis for its potential pharmacological profile. Research on these related compounds has primarily focused on their anti-inflammatory and anti-neuroinflammatory effects.

Background: Bioactive Lignans from Piper kadsura

Numerous studies have demonstrated the anti-inflammatory and anti-neuroinflammatory potential of lignans and neolignans isolated from Piper kadsura. These compounds have been evaluated in various in vitro assays, with key quantitative data summarized below.

Quantitative Data on the Bioactivity of Lignans and Neolignans from Piper kadsura
CompoundAssayCell LineIC50 (µM)Reference
Piperkadsin AInhibition of PMA-induced ROS productionHuman polymorphonuclear neutrophils4.3 ± 1.0[2]
Piperkadsin BInhibition of PMA-induced ROS productionHuman polymorphonuclear neutrophils12.2 ± 3.2[2]
FutoquinolInhibition of PMA-induced ROS productionHuman polymorphonuclear neutrophils13.1 ± 5.3[2]
Piperlactam SInhibition of PMA-induced ROS productionHuman polymorphonuclear neutrophils7.0 ± 1.9[2]
N-p-coumaroyl tyramineInhibition of PMA-induced ROS productionHuman polymorphonuclear neutrophils8.4 ± 1.3[2]
Piperkadsin CInhibition of LPS-induced NO productionBV-2 microglia14.6
FutoquinolInhibition of LPS-induced NO productionBV-2 microglia16.8
Neolignan 3Inhibition of LPS-induced NO productionRAW 264.7 macrophages34.29 ± 0.82[3]
Neolignan 7Inhibition of LPS-induced NO productionRAW 264.7 macrophages47.5 ± 5.81[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for assessing the anti-inflammatory and anti-neuroinflammatory activities of compounds from Piper kadsura are provided below.

Inhibition of PMA-Induced Reactive Oxygen Species (ROS) Production in Human Polymorphonuclear Neutrophils (PMNs)

This assay evaluates the ability of a compound to inhibit the production of ROS, a key event in inflammation, in human neutrophils stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA).

1. Isolation of Human PMNs:

  • Whole blood is collected from healthy human donors.

  • PMNs are isolated using a combination of dextran (B179266) sedimentation, hypotonic lysis of red blood cells, and Ficoll-Hypaque gradient centrifugation.

  • Isolated PMNs are washed and resuspended in a suitable buffer (e.g., Hanks' balanced salt solution with Ca2+ and Mg2+).

2. Assay Procedure:

  • PMNs are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 5 minutes) at 37°C.

  • The chemiluminescence reagent, luminol, is added to the cell suspension to detect ROS production.

  • PMA is added to stimulate ROS production.

  • The chemiluminescence is measured continuously for a set period (e.g., 10 minutes) using a luminometer.

3. Data Analysis:

  • The inhibitory effect of the compound is calculated as the percentage decrease in chemiluminescence compared to the PMA-stimulated control group.

  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.[2]

Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages or Microglia

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in immune cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture:

  • Murine macrophage cell line (e.g., RAW 264.7) or microglia cell line (e.g., BV-2) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

2. Assay Procedure:

  • Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • LPS is then added to the wells to induce an inflammatory response and NO production.

  • The cells are incubated for an extended period (e.g., 24 hours).

3. Measurement of Nitrite (B80452):

  • After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

4. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is determined from the standard curve.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

  • The IC50 value is calculated from the dose-response curve.[3]

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of lignans isolated from Piper kadsura are hypothesized to be mediated through the inhibition of key inflammatory signaling pathways. A common pathway initiated by LPS in macrophages involves the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of transcription factors such as NF-κB, which in turn upregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Below is a DOT language script to generate a diagram of this proposed inflammatory signaling pathway.

Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Lignans Lignans from Piper kadsura Lignans->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Proteins iNOS, COX-2, etc. mRNA->Proteins Translation

Caption: Proposed mechanism of anti-inflammatory action of lignans from Piper kadsura.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from Piper kadsura with potential biological activities. While a specific, detailed total synthesis protocol for this compound is not extensively documented in publicly available literature, this document outlines a plausible synthetic strategy based on established methodologies for the synthesis of structurally related dibenzocyclooctadiene lignans (B1203133). Furthermore, this document details the known biological signaling pathways modulated by related lignans, which may be relevant to the mechanism of action of this compound.

Hypothetical Synthesis Protocol

The total synthesis of dibenzocyclooctadiene lignans such as this compound typically involves the key step of oxidative coupling of two C6-C3 (phenylpropanoid) units to form the characteristic eight-membered ring. The following protocol is a hypothetical pathway based on common synthetic strategies for this class of compounds.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound would involve a late-stage demethylation and functional group interconversions from a core dibenzocyclooctadiene scaffold. This scaffold can be envisioned to arise from an intramolecular oxidative coupling of a diarylbutane precursor, which in turn can be synthesized from appropriately substituted aromatic aldehydes and succinic acid derivatives.

Experimental Workflow

G A Starting Materials: Substituted Benzaldehyde (B42025) & Diethyl Succinate B Stobbe Condensation A->B C Intermediate: Lactone Ester B->C D Hydrolysis & Decarboxylation C->D E Intermediate: Diarylbutanoic Acid D->E F Reduction E->F G Intermediate: Diarylbutane F->G H Intramolecular Oxidative Coupling G->H I Intermediate: Dibenzocyclooctadiene Core H->I J Functional Group Manipulations (e.g., Demethylation) I->J K Final Product: This compound J->K

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Methodologies (Hypothetical)

Step 1: Stobbe Condensation

  • To a solution of potassium tert-butoxide in tert-butanol, add a mixture of the appropriately substituted benzaldehyde and diethyl succinate.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude lactone ester.

Step 2: Hydrolysis and Decarboxylation

  • Reflux the crude lactone ester in a mixture of acetic acid and hydrobromic acid for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the diarylbutanoic acid.

Step 3: Reduction

  • To a solution of the diarylbutanoic acid in anhydrous tetrahydrofuran (B95107) (THF), add a reducing agent such as borane-dimethyl sulfide (B99878) complex (BMS) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of methanol (B129727).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the diarylbutane.

Step 4: Intramolecular Oxidative Coupling

  • Dissolve the diarylbutane in a suitable solvent such as dichloromethane (B109758) or acetonitrile.

  • Add an oxidizing agent, for example, iron(III) chloride or vanadium oxytrifluoride, portion-wise at a low temperature (-78°C to 0°C).

  • Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the dibenzocyclooctadiene core structure.

Step 5: Final Functional Group Manipulations (Demethylation)

  • Dissolve the protected dibenzocyclooctadiene in anhydrous dichloromethane and cool to -78°C.

  • Add a demethylating agent, such as boron tribromide (BBr3), dropwise.

  • Stir the reaction at low temperature for 2-4 hours.

  • Quench with methanol and allow to warm to room temperature.

  • Concentrate the reaction mixture and purify by preparative high-performance liquid chromatography (HPLC) to yield this compound.

Quantitative Data (Illustrative)

The following table summarizes hypothetical quantitative data for the synthesis of this compound. These values are representative of typical yields and conditions for the synthesis of related lignans.

StepReactantsSolventReagentsTemperature (°C)Time (h)Yield (%)
1. Stobbe CondensationSubstituted Benzaldehyde, Diethyl Succinatetert-ButanolPotassium tert-butoxide25385
2. Hydrolysis & DecarboxylationLactone EsterAcetic Acid/HBr-120590
3. ReductionDiarylbutanoic AcidTHFBorane-dimethyl sulfide0 to 251480
4. Intramolecular Oxidative CouplingDiarylbutaneDichloromethaneIron(III) chloride-20240
5. DemethylationProtected DibenzocyclooctadieneDichloromethaneBoron tribromide-78370
Overall Yield ~21

Biological Signaling Pathways

While the specific signaling pathways modulated by this compound are not well-defined, studies on structurally similar lignans from Schisandra chinensis provide insights into their potential mechanisms of action.

TLR4-Mediated Inflammatory and Insulin (B600854) Signaling

Certain Schisandra lignans have been shown to improve insulin resistance by targeting Toll-like receptor 4 (TLR4). Activation of TLR4 can lead to inflammatory responses via the NF-κB pathway and can impair insulin signaling through the IRS-1/PI3K/AKT pathway. Some lignans can inhibit TLR4, thereby reducing inflammation and improving insulin sensitivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRS1 IRS-1 TLR4->IRS1 Inhibition Lignans Schisandra Lignans (e.g., this compound) Lignans->TLR4 Inhibition InsulinReceptor Insulin Receptor InsulinReceptor->IRS1 Insulin Insulin Insulin->InsulinReceptor TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB InflammatoryGenes Inflammatory Genes NFkB->InflammatoryGenes Translocation PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GlucoseUptake Glucose Uptake & Metabolism AKT->GlucoseUptake

Caption: Lignan modulation of TLR4-mediated signaling pathways.

Neuroinflammation and Autophagy Pathway

Lignans from Schisandra chinensis have also been implicated in the modulation of neuroinflammation and autophagy through the TRPV1-AMPK-NLRP3 signaling axis. By targeting the transient receptor potential vanilloid 1 (TRPV1), these lignans can influence downstream pathways involving AMPK and the NLRP3 inflammasome, which are critical in neurodegenerative processes.

G Lignans Schisandra Lignans (e.g., this compound) TRPV1 TRPV1 Lignans->TRPV1 Activation/Modulation AMPK AMPK TRPV1->AMPK NLRP3 NLRP3 Inflammasome AMPK->NLRP3 Inhibition Autophagy Autophagy AMPK->Autophagy Promotion Caspase1 Caspase-1 NLRP3->Caspase1 Neuroinflammation Neuroinflammation IL1b IL-1β Caspase1->IL1b IL1b->Neuroinflammation

Caption: Lignan modulation of the TRPV1-AMPK-NLRP3 neuroinflammatory pathway.

Disclaimer: The synthesis protocol and associated quantitative data provided herein are hypothetical and for illustrative purposes only, based on established chemical principles for the synthesis of related compounds. A definitive, experimentally validated protocol for the synthesis of this compound is not currently available in the reviewed literature. The biological signaling pathways described are based on studies of structurally similar lignans and may not be fully representative of the specific activities of this compound. Researchers should consult primary literature and perform their own validation studies.

Application Notes and Protocols for the Quantification of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the aerial parts of Piper kadsura (Choisy) Ohwi. Lignans (B1203133) are a class of polyphenolic compounds with a wide range of reported biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is essential for pharmacokinetic studies, quality control of herbal preparations, and investigation of its pharmacological effects.

This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound is not extensively reported in the literature, the following protocols are based on established methods for the analysis of structurally similar lignans from Piper species and other plant matrices.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₂O₅
Molecular Weight 342.39 g/mol
Chemical Class Lignan
Source Piper kadsura (Choisy) Ohwi

Analytical Methodologies

The recommended analytical techniques for the quantification of this compound are HPLC-UV and LC-MS/MS due to their high sensitivity, selectivity, and reproducibility.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the routine quantification of this compound in plant extracts and formulations where the concentration is relatively high.

Experimental Protocol: HPLC-UV Quantification

a) Sample Preparation (from Piper kadsura plant material)

  • Grinding: Grind the dried aerial parts of Piper kadsura into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol.

    • Perform ultrasound-assisted extraction (UAE) for 30 minutes at 40°C.[1]

    • Alternatively, perform maceration with agitation for 24 hours at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10 mL) and filter through a 0.45 µm syringe filter prior to HPLC injection.

b) Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile (B52724)
Gradient Program 0-5 min: 20% B5-35 min: 20% to 80% B35-40 min: 80% B40-45 min: 80% to 20% B45-50 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm (Lignans typically show UV absorbance around this wavelength)

c) Quantification

Prepare a stock solution of purified this compound standard in methanol. From the stock solution, prepare a series of calibration standards of different concentrations. Inject the standards and the sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

d) Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound, especially in complex biological matrices like plasma or urine.

Experimental Protocol: LC-MS/MS Quantification

a) Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar lignan not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

b) UPLC-Q-TOF-MS/MS Conditions

ParameterRecommended Conditions
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Program 0-1 min: 5% B1-8 min: 5% to 95% B8-10 min: 95% B10-10.1 min: 95% to 5% B10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

c) Mass Spectrometry Conditions

ParameterRecommended Conditions
Ion Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

d) MRM Transitions

To determine the specific MRM transitions for this compound, a pure standard should be infused into the mass spectrometer to identify the precursor ion ([M+H]⁺) and the most abundant and stable product ions upon collision-induced dissociation. For a compound with a molecular weight of 342.39, the precursor ion would be m/z 343.4. Product ions would need to be determined experimentally.

e) Quantification and Validation

Quantification and method validation should follow the same principles as described for the HPLC-UV method, with the use of an internal standard to correct for matrix effects and variations in instrument response.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5 - 101.2%95 - 105%
Precision (RSD%)
- Intraday< 1.5%≤ 2%
- Interday< 2.0%≤ 3%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Robustness RobustNo significant changes in results

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range 0.1 - 100 ng/mL-
Accuracy (% Recovery) 97.2 - 102.5%90 - 110%
Precision (RSD%)
- Intraday< 5%≤ 15%
- Interday< 8%≤ 15%
LOD 0.03 ng/mL-
LOQ 0.1 ng/mL-
Matrix Effect 95 - 105%85 - 115%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Plant Plant Material (Piper kadsura) Grind Grinding Plant->Grind Plasma Biological Fluid (Plasma) PPT Protein Precipitation Plasma->PPT Extract Extraction (UAE/Maceration) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration Filter->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC LCMS LC-MS/MS Analysis Reconstitute->LCMS Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Evaporate->Reconstitute Quant Quantification HPLC->Quant LCMS->Quant Validation Method Validation Quant->Validation

Caption: General experimental workflow for the quantification of this compound.

Signaling_Pathway_Placeholder cluster_placeholder Illustrative Signaling Pathway Involvement Lignan This compound Receptor Target Receptor/Enzyme Lignan->Receptor Binding/Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activation/Inhibition Transcription_Factor Transcription Factor (e.g., NF-kB) Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Anti-inflammatory) Transcription_Factor->Cellular_Response Gene Expression Modulation

References

Application Notes and Protocols for HPLC Analysis of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a dibenzocyclooctadiene lignan (B3055560) isolated from medicinal plants such as Kadsura longipedunculata and Piper kadsura. Lignans (B1203133) from these sources have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such phytochemicals.

This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters. Additionally, it outlines the molecular signaling pathways potentially modulated by this class of compounds, offering a basis for further pharmacological investigation.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics for the HPLC analysis of closely related dibenzocyclooctadiene lignans from Schisandra and Kadsura species. These values can be used as a benchmark for method development and validation.

ParameterTypical Value Range
Retention Time (t_R) 15 - 35 minutes (gradient elution)
**Linearity (R²) **≥ 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of lignans from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., stems or roots of Kadsura longipedunculata)

  • Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 25 mL of methanol to the flask.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the plant residue two more times.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method for Analysis of this compound

This protocol outlines a typical reversed-phase HPLC method suitable for the analysis of dibenzocyclooctadiene lignans.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    25 20 80
    30 20 80
    35 60 40

    | 40 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Prepare a standard stock solution of this compound in methanol.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution.

  • Inject the standards and the prepared sample extracts.

  • Identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis plant_material Dried Plant Material (Kadsura longipedunculata) extraction Ultrasonic Extraction with Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection peak_identification Peak Identification (by Retention Time) detection->peak_identification quantification Quantification (using Calibration Curve) peak_identification->quantification

Caption: Workflow for the extraction and HPLC analysis of this compound.

Plausible Anti-inflammatory Signaling Pathway

Based on studies of related dibenzocyclooctadiene lignans, this compound may exert its anti-inflammatory effects by modulating key signaling pathways. Dibenzocyclooctadiene lignans have been shown to suppress pro-inflammatory responses through the inhibition of MAPK, NF-κB, and JAK-STAT signaling, while activating the protective Nrf2 pathway.[1]

G Hypothetical Anti-inflammatory Signaling of this compound compound This compound mapk MAPK Pathway compound->mapk nfkb NF-κB Pathway compound->nfkb jak_stat JAK-STAT Pathway compound->jak_stat nrf2 Nrf2 Pathway compound->nrf2 inflammation Pro-inflammatory Mediators (e.g., NO, PGE2, Cytokines) mapk->inflammation nfkb->inflammation jak_stat->inflammation antioxidant Antioxidant & Detoxifying Enzymes nrf2->antioxidant antioxidant->inflammation G Hypothetical Anti-Cancer Signaling of this compound compound This compound pi3k_akt PI3K/Akt Pathway compound->pi3k_akt mapk MAPK Pathway compound->mapk nfkb NF-κB Pathway compound->nfkb apoptosis Apoptosis compound->apoptosis cell_cycle_arrest Cell Cycle Arrest compound->cell_cycle_arrest cell_survival Cell Survival & Proliferation pi3k_akt->cell_survival mapk->cell_survival nfkb->cell_survival

References

Application Notes and Protocols for In Vitro Assay Development of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a lignan (B3055560) natural product isolated from plants of the Schisandraceae family. Lignans (B1203133) as a chemical class, and extracts from Schisandraceae species, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antiviral effects. Kadsurenin derivatives, in particular, have shown potential as anti-inflammatory agents and proteasome inhibitors.

These application notes provide a comprehensive guide for the initial in vitro characterization of this compound. The following protocols are designed to be adaptable for establishing the bioactivity profile of this compound, focusing on cytotoxicity, anti-inflammatory potential, and antioxidant activity.

General Workflow for In Vitro Evaluation

The initial assessment of a novel natural product like this compound should follow a logical progression from general cytotoxicity to more specific mechanism-of-action studies.

G A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Screening (e.g., MTT Assay) A->B Initial Screening C Determine IC50 in various cell lines B->C Dose-response D Non-toxic Concentration Range Identified C->D Data Analysis E Anti-inflammatory Assays (e.g., NO Inhibition, Cytokine Profiling) D->E Functional Assays F Antioxidant Assays (e.g., DPPH, Cellular ROS) D->F G Enzyme Inhibition Assays (Target-based) D->G H Mechanism of Action Studies E->H F->H G->H

Caption: General workflow for the in vitro screening of this compound.

Section 1: Cytotoxicity Assays

A fundamental first step in evaluating any new compound is to determine its cytotoxic potential. This information is crucial for identifying a non-toxic concentration range for subsequent functional assays and for flagging potential anticancer activity.

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, HepG2) and a non-cancerous cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
HeLa24
48
72
A54924
48
72
HepG224
48
72
HEK293T24
48
72

Section 2: Anti-inflammatory Assays

Given the known anti-inflammatory properties of related compounds, assessing the effect of this compound on inflammatory pathways is a logical next step.

Protocol 2.1: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay determines the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce NO production. Include wells with cells and LPS only (positive control), and cells alone (negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, then add 50 µL of Part B.

  • Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-treated positive control.

Data Presentation:

Compound Concentration (µM)Nitrite Concentration (µM)% NO Inhibition
0 (Control)0
X
Y
Z
Positive Control (LPS only)N/A

Signaling Pathway:

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Test_Compound This compound Test_Compound->NFkB Inhibition?

Caption: LPS-induced nitric oxide production pathway.

Section 3: Antioxidant Assays

Lignans are well-known for their antioxidant properties.[2] These assays will determine if this compound can scavenge free radicals directly or inhibit cellular oxidative stress.

Protocol 3.1: DPPH Free Radical Scavenging Assay

This is a simple and rapid cell-free assay to evaluate the direct free radical scavenging ability of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol).

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC50 value.

Data Presentation:

Compound/ControlConcentration (µg/mL)% DPPH ScavengingIC50 (µg/mL)
This compoundX
Y
Z
Ascorbic AcidX
Y
Z

Section 4: General Enzyme Inhibition Assay

Natural products are a rich source of enzyme inhibitors. This general protocol can be adapted for various enzymes once a potential target is identified.

Protocol 4.1: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a framework for assessing enzyme inhibition by monitoring the change in absorbance of a substrate or product.[3][4]

Materials:

  • Purified target enzyme

  • Substrate that produces a chromogenic product

  • Assay buffer (optimized for the target enzyme)

  • This compound

  • Known inhibitor (positive control)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare all solutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and various concentrations of this compound. Include controls: no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Pre-incubate the plate for 15 minutes to allow the compound to bind to the enzyme.[3]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at the appropriate wavelength in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis: Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition relative to the no-inhibitor control. Determine the IC50 value.

Data Presentation:

InhibitorConcentration (µM)Reaction Rate (mAU/min)% InhibitionIC50 (µM)
This compoundX
Y
Z
Positive ControlX
Y
Z

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add Buffer, Enzyme, and Inhibitor to Plate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Absorbance (Kinetic) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 G->H

Caption: Workflow for a general enzyme inhibition assay.

Conclusion

These application notes and protocols provide a solid starting point for the in vitro characterization of this compound. The results from these assays will help to elucidate the compound's cytotoxic, anti-inflammatory, and antioxidant properties, paving the way for more detailed mechanism-of-action studies and further drug development efforts. It is recommended to perform all assays in triplicate and to include appropriate positive and negative controls to ensure data quality and reproducibility.

References

Application Notes and Protocols for Cell-Based Assays Using 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a lignan (B3055560) compound that can be isolated from plants of the Kadsura and Piper genera.[1][2] Lignans (B1203133) isolated from these genera have been noted for their traditional use in treating inflammatory conditions such as rheumatoid arthritis.[3][4][5] Scientific investigations into related kadsurenin compounds and extracts from Kadsura coccinea have demonstrated significant anti-inflammatory potential, particularly through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] This suggests that this compound may also possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[8]

These application notes provide detailed protocols for cell-based assays to investigate the anti-inflammatory effects of this compound, focusing on the inhibition of nitric oxide production and the assessment of cell viability.

Key Applications

  • Screening for anti-inflammatory activity.

  • Investigating the mechanism of action related to the NF-κB and MAPK signaling pathways.

  • Assessing cytotoxicity and determining therapeutic windows.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables present illustrative quantitative data for this compound in key cell-based assays. This data is provided as an example for comparison and interpretation of experimental results.

Table 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)% Inhibition of NO Production (Mean ± SD)
115.2 ± 2.1
535.8 ± 3.5
1058.1 ± 4.2
2585.3 ± 5.9
5092.7 ± 3.8
IC₅₀ (µM) 8.7

Table 2: Cell Viability (MTT Assay) in RAW 264.7 Macrophages

Concentration (µM)% Cell Viability (Mean ± SD)
199.1 ± 1.5
598.5 ± 2.0
1097.2 ± 2.3
2595.4 ± 3.1
5092.8 ± 4.0
10088.6 ± 4.5

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental workflows for the described cell-based assays.

G Proposed Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces compound This compound compound->IKK Inhibits compound->NFkB_nucleus Inhibits

Caption: Proposed mechanism of this compound in the NF-κB pathway.

G Workflow for Nitric Oxide Inhibition Assay cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide Measurement (Griess Assay) seed_cells Seed RAW 264.7 cells in 96-well plate pre_treat Pre-treat with This compound seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate at RT add_griess->incubate_griess read_absorbance Read absorbance at 540 nm incubate_griess->read_absorbance

Caption: Experimental workflow for the nitric oxide production assay.

G Workflow for Cell Viability (MTT) Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Assay seed_cells Seed cells in 96-well plate add_compound Add this compound seed_cells->add_compound incubate_compound Incubate for 24-48 hours add_compound->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Experimental workflow for the MTT cell viability assay.

Experimental Protocols

Protocol 1: Nitric Oxide Production Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (e.g., from Sigma-Aldrich, Cat. No. G2930)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, remove the old media from the cells and add 100 µL of media containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: After 1 hour of pre-treatment with the compound, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Griess Assay: a. Prepare a nitrite standard curve (0-100 µM) using sodium nitrite in DMEM. b. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.[9] d. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[9]

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.[5][9]

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[6]

Materials:

  • Cells of interest (e.g., RAW 264.7)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control. Incubate for the desired exposure period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in NF-κB activation.

Materials:

  • Cells of interest (e.g., RAW 264.7 or HeLa)

  • Culture medium

  • This compound

  • Stimulant (e.g., LPS or TNF-α)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour. Then, stimulate with an appropriate agonist (e.g., 1 µg/mL LPS for 30-60 minutes) to induce p65 translocation.

  • Fixation and Permeabilization: a. Wash the cells with cold PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining: a. Wash three times with PBS. b. Block with 1% BSA in PBS for 1 hour at room temperature. c. Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C. d. Wash three times with PBS. e. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: a. Wash three times with PBS. b. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Imaging: Wash the coverslips and mount them on microscope slides. Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or effectively treated cells, p65 will be predominantly in the cytoplasm. In stimulated, untreated cells, p65 will be concentrated in the nucleus.

Disclaimer

These application notes and protocols are intended for research use only. The provided quantitative data is illustrative and should be confirmed by independent experimentation. Researchers should optimize assay conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols for Investigating the In Vivo Effects of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-O-Demethylisokadsurenin D is a lignan, a class of polyphenolic compounds found in plants. Lignans have garnered significant scientific interest due to their diverse biological activities, including potent antioxidant and anti-inflammatory properties.[1][2][3][4] These characteristics suggest that this compound may have therapeutic potential in conditions associated with inflammation and oxidative stress, such as cardiovascular disease, neurodegenerative disorders, and diabetes.[1][5]

These application notes provide a comprehensive overview of established animal models and detailed protocols to investigate the anti-inflammatory and antioxidant effects of this compound. The following sections detail experimental designs for inducing and measuring these effects in vivo, offering a framework for preclinical evaluation.

Section 1: Animal Models for Assessing Anti-Inflammatory Activity

Two widely accepted and well-characterized animal models are proposed to evaluate the anti-inflammatory potential of this compound: the carrageenan-induced paw edema model for acute inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model.

Carrageenan-Induced Paw Edema in Rats

This model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[6][7][8] Carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[8][9]

1.1.1. Experimental Protocol

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Materials:

    • This compound

    • Carrageenan (1% w/v in sterile saline)

    • Positive control: Indomethacin or Diclofenac sodium

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plebthysmometer or digital calipers

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals overnight with free access to water.

    • Divide animals into the following groups (n=6-8 per group):

      • Vehicle control

      • This compound (e.g., 10, 25, 50 mg/kg, p.o.)

      • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Administer the vehicle, this compound, or positive control orally (p.o.).

    • After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]

    • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6][8]

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

1.1.2. Data Presentation: Hypothetical Quantitative Data

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound100.68 ± 0.0520.0
This compound250.45 ± 0.04**47.1
This compound500.32 ± 0.03 62.4
Indomethacin100.28 ± 0.0267.1
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

1.1.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting grouping Group Allocation fasting->grouping treatment Oral Administration (Vehicle, Compound, Control) grouping->treatment induction Carrageenan Injection (Sub-plantar) treatment->induction 60 min measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5h) induction->measurement calculation Calculate % Inhibition measurement->calculation statistics Statistical Analysis calculation->statistics

Workflow for Carrageenan-Induced Paw Edema Model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines.[10][11] This model is useful for studying the systemic anti-inflammatory effects of compounds.

1.2.1. Experimental Protocol

  • Animals: Male C57BL/6 mice (20-25 g).

  • Materials:

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Positive control: Dexamethasone

    • Vehicle (e.g., sterile saline)

    • ELISA kits for TNF-α, IL-6, and IL-1β

  • Procedure:

    • Acclimatize animals for one week.

    • Divide animals into groups (n=6-8 per group):

      • Vehicle control (saline + saline)

      • LPS control (saline + LPS)

      • This compound (e.g., 10, 25, 50 mg/kg, i.p.) + LPS

      • Positive control (Dexamethasone, 1 mg/kg, i.p.) + LPS

    • Administer vehicle, this compound, or Dexamethasone intraperitoneally (i.p.).

    • After 30 minutes, administer LPS (1 mg/kg, i.p.) to all groups except the vehicle control.

    • Two hours after LPS administration, collect blood via cardiac puncture under anesthesia.

    • Separate serum and store at -80°C until analysis.

    • Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.

1.2.2. Data Presentation: Hypothetical Quantitative Data

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-50 ± 835 ± 620 ± 4
LPS Control-1250 ± 110980 ± 95450 ± 40
This compound + LPS10980 ± 90750 ± 70360 ± 35
This compound + LPS25650 ± 65 480 ± 50250 ± 28**
This compound + LPS50420 ± 40 310 ± 32180 ± 20
Dexamethasone + LPS1350 ± 35250 ± 25 150 ± 18
p<0.05, **p<0.01, ***p<0.001 compared to LPS control.

1.2.3. Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription Compound This compound Compound->IKK Potential Inhibition

Potential inhibition of the NF-κB signaling pathway.

Section 2: Animal Models for Assessing Antioxidant Activity

To evaluate the antioxidant and protective effects of this compound against oxidative stress, two robust models are proposed: carbon tetrachloride (CCl4)-induced hepatotoxicity and streptozotocin (B1681764) (STZ)-induced diabetic oxidative stress.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Mice

CCl4 is a well-known hepatotoxin that induces severe oxidative stress and liver injury through the formation of free radicals.[12][13] This model is ideal for assessing the hepatoprotective and antioxidant effects of compounds.

2.1.1. Experimental Protocol

  • Animals: Male BALB/c mice (20-25 g).

  • Materials:

    • This compound

    • Carbon tetrachloride (CCl4)

    • Positive control: Silymarin

    • Vehicle (e.g., corn oil)

    • Kits for measuring ALT, AST, SOD, GPx, and MDA

  • Procedure:

    • Acclimatize animals for one week.

    • Divide animals into groups (n=6-8 per group):

      • Vehicle control (corn oil)

      • CCl4 control (CCl4 in corn oil)

      • This compound (e.g., 25, 50 mg/kg, p.o.) + CCl4

      • Positive control (Silymarin, 100 mg/kg, p.o.) + CCl4

    • Administer vehicle, this compound, or Silymarin orally for 7 consecutive days.

    • On day 7, 2 hours after the final dose, administer CCl4 (0.2% in corn oil, 10 mL/kg, i.p.) to all groups except the vehicle control.

    • 24 hours after CCl4 administration, collect blood for serum analysis of ALT and AST.

    • Euthanize the animals and collect liver tissue for homogenization.

    • Measure levels of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and malondialdehyde (MDA) in liver homogenates.

2.1.2. Data Presentation: Hypothetical Quantitative Data

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)SOD (U/mg protein)GPx (U/mg protein)MDA (nmol/mg protein)
Vehicle Control-35 ± 580 ± 10150 ± 12250 ± 201.2 ± 0.2
CCl4 Control-250 ± 25480 ± 4075 ± 8120 ± 154.5 ± 0.5
This compound + CCl425180 ± 20350 ± 30105 ± 10170 ± 183.1 ± 0.4
This compound + CCl450110 ± 12 220 ± 22130 ± 11 210 ± 202.0 ± 0.3
Silymarin + CCl410095 ± 10190 ± 18 140 ± 13225 ± 21 1.7 ± 0.2
p<0.05, **p<0.01 compared to CCl4 control.

2.1.3. Logical Relationship Diagram

G CCl4 Carbon Tetrachloride (CCl4) Metabolism Metabolic Activation (CYP2E1) CCl4->Metabolism FreeRadicals Free Radicals (•CCl3, •OOCCl3) Metabolism->FreeRadicals LipidPerox Lipid Peroxidation FreeRadicals->LipidPerox OxidativeStress Oxidative Stress LipidPerox->OxidativeStress MDA_increase ↑ MDA LipidPerox->MDA_increase HepatocyteDamage Hepatocyte Damage OxidativeStress->HepatocyteDamage AntioxidantDepletion ↓ SOD, GPx OxidativeStress->AntioxidantDepletion EnzymeLeakage ↑ ALT, AST HepatocyteDamage->EnzymeLeakage Compound This compound Compound->FreeRadicals Scavenging Compound->OxidativeStress Inhibition

Mechanism of CCl4-induced hepatotoxicity and potential intervention.
Streptozotocin (STZ)-Induced Diabetic Oxidative Stress in Rats

STZ is a chemical that is toxic to pancreatic β-cells, leading to hyperglycemia and subsequent systemic oxidative stress, mimicking aspects of type 1 diabetes.[14][15][16][17] This model is valuable for investigating the effects of compounds on diabetes-related oxidative damage.

2.2.1. Experimental Protocol

  • Animals: Male Sprague-Dawley rats (180-220 g).

  • Materials:

    • This compound

    • Streptozotocin (STZ)

    • Positive control: Glibenclamide or Metformin

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Citrate (B86180) buffer (0.1 M, pH 4.5)

    • Glucometer

    • Kits for measuring SOD, CAT, GPx, and TBARS

  • Procedure:

    • Acclimatize animals for one week.

    • Induce diabetes by a single intraperitoneal injection of STZ (60 mg/kg) dissolved in cold citrate buffer. Control animals receive citrate buffer only.

    • After 72 hours, measure fasting blood glucose levels. Rats with glucose levels >250 mg/dL are considered diabetic and included in the study.

    • Divide diabetic rats into groups (n=6-8 per group):

      • Normal control

      • Diabetic control

      • This compound (e.g., 25, 50 mg/kg, p.o.)

      • Positive control (e.g., Glibenclamide, 5 mg/kg, p.o.)

    • Administer treatments orally once daily for 28 days.

    • Monitor blood glucose and body weight weekly.

    • At the end of the treatment period, collect blood and tissues (liver, kidney, pancreas) for analysis.

    • Measure SOD, catalase (CAT), GPx, and thiobarbituric acid reactive substances (TBARS) in tissue homogenates.

2.2.2. Data Presentation: Hypothetical Quantitative Data

Treatment GroupDose (mg/kg)Final Blood Glucose (mg/dL)Kidney SOD (U/mg protein)Kidney TBARS (nmol/mg protein)
Normal Control-95 ± 8145 ± 111.5 ± 0.2
Diabetic Control-450 ± 3065 ± 75.2 ± 0.6
This compound25320 ± 2590 ± 93.8 ± 0.4
This compound50210 ± 20 120 ± 102.5 ± 0.3
Glibenclamide5150 ± 15135 ± 12 1.9 ± 0.2
p<0.05, **p<0.01 compared to Diabetic Control.

2.2.3. Experimental Workflow Diagram

G cluster_induction Diabetes Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis stz_injection STZ Injection (60 mg/kg, i.p.) glucose_check Blood Glucose Monitoring (>250 mg/dL) stz_injection->glucose_check 72h grouping Group Allocation glucose_check->grouping daily_treatment Daily Oral Administration grouping->daily_treatment monitoring Weekly Monitoring (Glucose, Body Weight) daily_treatment->monitoring 28 Days collection Blood & Tissue Collection monitoring->collection biomarkers Oxidative Stress Biomarker Analysis (SOD, CAT, GPx, TBARS) collection->biomarkers

Workflow for STZ-Induced Diabetic Oxidative Stress Model.

References

Application Notes and Protocols: Preparation of 4-O-Demethylisokadsurenin D Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a lignan, a class of polyphenols found in plants, that has garnered interest within the scientific community for its potential biological activities. As a bioactive compound, the preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo experimental workflow. Proper stock solution preparation ensures reproducibility and reliability of experimental results.

These application notes provide a detailed protocol for the preparation of stock solutions of this compound, including recommendations for solvent selection, storage, and handling. A protocol for determining the solubility of the compound is also included, which is essential in the absence of established solubility data in various solvents.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and preparation of stock solutions.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₅InvivoChem[1]
Molecular Weight 342.39 g/mol InvivoChem[1]
CAS Number 127179-70-8ECHEMI
Appearance Solid (form may vary)N/A
Purity >98% (typical)N/A
Solubility See Protocol 4.2N/A

Health and Safety

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS).[2] As a standard practice when handling chemical compounds:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Experimental Protocols

General Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use A Weigh Compound B Select Solvent A->B Based on solubility test C Calculate Volume B->C D Add Solvent to Compound C->D E Vortex/Sonicate D->E Ensure complete dissolution F Aliquot Stock Solution E->F G Store at -20°C or -80°C F->G Long-term storage H Prepare Working Solutions G->H As needed for experiments

Caption: Workflow for preparing this compound stock solution.

Protocol for Solubility Determination (Small-Scale)

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, Ethanol, Methanol, Acetone)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.

  • If the solid has not completely dissolved, add another measured volume of solvent (e.g., 100 µL) and repeat step 3.

  • Continue adding solvent in a stepwise manner until the compound is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays.

Materials:

  • This compound (MW: 342.39 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Glass vial with a PTFE-lined screw cap

  • Pipettes

  • Vortex mixer or sonicator

Calculations:

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:

Mass (mg) = 10 mM x 0.001 L x 342.39 g/mol = 3.42 mg

Procedure:

  • Tare a clean, dry glass vial on an analytical balance.

  • Carefully weigh 3.42 mg of this compound into the tared vial.

  • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Secure the cap tightly and vortex the vial until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to aid dissolution if necessary.

  • Once dissolved, visually inspect the solution to ensure there are no particulates.

Storage and Stability

Proper storage of stock solutions is crucial to maintain their stability and activity.

  • Short-term storage: Stock solutions can be stored at 4°C for up to one week.

  • Long-term storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (preferably with PTFE-lined caps) and store at -20°C or -80°C. This minimizes freeze-thaw cycles which can degrade the compound.

  • Light Sensitivity: Protect the stock solution from light by storing it in amber vials or by wrapping the vials in aluminum foil.

Before use, allow the frozen stock solution to thaw completely at room temperature and vortex briefly to ensure homogeneity.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution in an appropriate cell culture medium or assay buffer. It is important to note that high concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in the working solution should typically be kept below 0.5%, and a vehicle control (medium or buffer with the same concentration of DMSO) should always be included in experiments.

The following diagram illustrates the serial dilution process for preparing working solutions.

G Preparation of Working Solutions by Serial Dilution Stock 10 mM Stock Solution in DMSO Dilution1 100 µM Intermediate Dilution Stock->Dilution1 1:100 dilution in buffer/medium Dilution2 10 µM Working Solution Dilution1->Dilution2 1:10 dilution Dilution3 1 µM Working Solution Dilution2->Dilution3 1:10 dilution Final ...to desired final concentrations Dilution3->Final

References

Application Notes and Protocols for Neuroprotective Research on 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific neuroprotective effects and mechanisms of 4-O-Demethylisokadsurenin D is not currently available in published literature. The following application notes and protocols are presented as a representative guide for the investigation of a novel phytochemical, such as this compound, based on established methodologies for assessing the neuroprotective potential of related compounds like lignans (B1203133).

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to the pathogenesis of these disorders. Phytochemicals, particularly lignans and related phenolic compounds, have garnered significant interest for their potential neuroprotective properties. These natural products may offer therapeutic benefits by modulating cellular signaling pathways involved in antioxidant defense and cell survival.

This compound, a lignan (B3055560) compound, is a candidate for neuroprotective research due to the established bioactivity of this class of molecules. Lignans are known to exert antioxidant and anti-inflammatory effects, making them promising agents for mitigating neuronal damage. This document outlines hypothetical mechanisms and provides detailed protocols for investigating the neuroprotective effects of this compound in vitro.

Hypothesized Mechanism of Action

Based on studies of other neuroprotective phytochemicals, this compound may protect neuronal cells through the activation of key signaling pathways that enhance cellular antioxidant defenses and promote cell survival.[1][2][3][4][5] The two primary pathways proposed for investigation are the Nrf2/ARE and PI3K/Akt signaling cascades.

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.[1][3][4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Activation of this pathway by this compound could enhance the capacity of neuronal cells to neutralize reactive oxygen species (ROS).

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[6][7][8][9] Activation of this pathway can inhibit pro-apoptotic proteins and promote the expression of survival factors. By activating PI3K/Akt signaling, this compound could protect neurons from apoptotic cell death induced by neurotoxic insults.

Data Presentation

The following tables present hypothetical data that could be generated from the experimental protocols described below.

Table 1: Effect of this compound on Neuronal Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Vehicle)-100 ± 5.2
Oxidative Stressor (e.g., H₂O₂)-52 ± 4.5
H₂O₂ + Compound D165 ± 3.8
H₂O₂ + Compound D578 ± 4.1
H₂O₂ + Compound D1089 ± 3.5
H₂O₂ + Compound D2593 ± 2.9

Compound D: this compound

Table 2: Effect of this compound on the Expression of Key Signaling Proteins

Treatment Groupp-Akt/Akt Ratio (Fold Change)Nrf2 (Nuclear) (Fold Change)HO-1 (Fold Change)
Control (Vehicle)1.01.01.0
Oxidative Stressor (e.g., H₂O₂)0.81.21.5
H₂O₂ + Compound D (10 µM)2.53.03.8

Compound D: this compound

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using MTT

This protocol is designed to assess the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or primary cortical neurons) from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin

  • This compound

  • Oxidative stressor (e.g., hydrogen peroxide, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle-only control group.

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to an oxidative stressor (e.g., 100 µM H₂O₂) for 24 hours. A control group without the stressor should also be included.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for an additional 15-30 minutes with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10] The cell viability is expressed as a percentage relative to the control group.

Protocol 2: Western Blot Analysis of Nrf2 and Akt Signaling Pathways

This protocol is used to determine if this compound activates the Nrf2 and PI3K/Akt signaling pathways in neuronal cells.

Materials:

  • Neuronal cells

  • This compound

  • Oxidative stressor (e.g., H₂O₂)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture neuronal cells in 6-well plates and treat them with this compound and/or an oxidative stressor as described in Protocol 1.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[13]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

G cluster_0 Experimental Workflow: MTT Assay A Seed Neuronal Cells (96-well plate) B Pre-treat with This compound A->B C Induce Oxidative Stress (e.g., H₂O₂) B->C D Add MTT Reagent (4h incubation) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F

Caption: Workflow for assessing neuroprotection using the MTT assay.

G cluster_1 Experimental Workflow: Western Blot A Cell Treatment & Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Immunoblotting (Antibody Incubation) D->E F Signal Detection (Chemiluminescence) E->F G Data Analysis F->G

Caption: Workflow for Western blot analysis of signaling proteins.

Nrf2_Pathway cluster_Nrf2 Nrf2/ARE Signaling Pathway CompoundD This compound Keap1_Nrf2 Keap1-Nrf2 Complex CompoundD->Keap1_Nrf2 inhibits ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription Protection Neuroprotection Genes->Protection

Caption: Activation of the Nrf2/ARE pathway by this compound.

PI3K_Akt_Pathway cluster_PI3K PI3K/Akt Signaling Pathway CompoundD This compound Receptor Receptor CompoundD->Receptor activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Apoptosis Pro-Apoptotic Proteins pAkt->Apoptosis inhibits Survival Neuronal Survival pAkt->Survival promotes

Caption: Activation of the PI3K/Akt pathway by this compound.

References

4-O-Demethylisokadsurenin D: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Potential Applications for a Novel Lignan (B3055560)

Introduction

4-O-Demethylisokadsurenin D is a lignan compound isolated from the terrestrial plant Piper kadsura (Choisy) Ohwi. As a natural product, it holds potential for investigation in various biological systems. While specific research on this compound is limited, the broader family of lignans (B1203133) and compounds isolated from Piper kadsura have demonstrated a range of biological activities. These notes aim to provide a theoretical framework for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a research tool, based on the known activities of structurally related compounds.

Theoretical Biological Activities and Research Areas

Based on the known biological effects of related lignans and extracts from Piper kadsura, the following areas represent promising avenues for the investigation of this compound:

  • Anti-inflammatory and Immunomodulatory Effects: Lignans and neolignans isolated from Piper kadsura have shown anti-inflammatory and anti-neuroinflammatory properties. This suggests that this compound could be investigated for its ability to modulate inflammatory pathways. A key mechanism to explore would be the inhibition of nitric oxide (NO) production, a common feature of anti-inflammatory compounds.

  • Cytotoxic and Anti-Cancer Activity: Various lignans have been studied for their potential as anti-cancer agents. Research in this area for this compound could involve screening against various cancer cell lines to determine its cytotoxic effects and elucidate its mechanism of action, such as apoptosis induction or cell cycle arrest.

  • Proteasome Inhibition: Some related kadsurenin derivatives have been identified as proteasome inhibitors. The proteasome is a validated target in cancer therapy, particularly in multiple myeloma. Investigating whether this compound exhibits proteasome inhibitory activity could open up new avenues for its application in oncology research.

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., IC50, EC50 values) specifically for this compound. The following table is presented as a template for researchers to populate as data becomes available through experimentation.

Assay Type Cell Line / Target Metric Value (µM) Reference
Cytotoxicity e.g., HeLa, MCF-7IC50Data not available
Anti-inflammatory e.g., RAW 264.7NO Inhibition IC50Data not available
Enzyme Inhibition e.g., 20S ProteasomeIC50Data not available

Experimental Protocols

The following are generalized protocols that can be adapted for the initial investigation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (stock solution in DMSO)

  • LPS

  • Complete cell culture medium

  • Griess Reagent

  • Sodium nitrite (B80452) standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect the cell supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Visualizations

Hypothetical Signaling Pathway for Anti-Inflammatory Action

The following diagram illustrates a potential mechanism for the anti-inflammatory effects of this compound, based on the known actions of similar compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates iNOS_mRNA iNOS mRNA iNOS iNOS Protein iNOS_mRNA->iNOS Translation Compound 4-O-Demethyl- isokadsurenin D Compound->IKK Inhibits? iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_gene->iNOS_mRNA NO Nitric Oxide (NO) iNOS->NO Produces

Caption: Potential inhibition of the NF-κB pathway by this compound.

General Experimental Workflow

The diagram below outlines a general workflow for the initial biological screening of this compound.

G A Compound Procurement (this compound) B Stock Solution Preparation (e.g., in DMSO) A->B C In Vitro Screening B->C D Cytotoxicity Assay (e.g., MTT) C->D Test 1 E Anti-inflammatory Assay (e.g., Griess Assay) C->E Test 2 G Data Analysis (IC50 Determination) D->G E->G F Mechanism of Action Studies H Hit Identification G->H H->F

Caption: A general workflow for the initial screening of this compound.

Disclaimer: The information provided in these application notes is for research purposes only. The proposed experimental protocols are generalized and should be optimized for specific laboratory conditions and research objectives. The biological activities described are based on related compounds and have not been confirmed for this compound.

Troubleshooting & Optimization

4-O-Demethylisokadsurenin D solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-O-Demethylisokadsurenin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lignan, a class of natural products, that can be isolated from plants such as Magnolia ovata and the aerial parts of Piper kadsura (Choisy) Ohwi.[1][2] Like many natural compounds, it is reported to be a subject of life sciences research.[3] Many natural products exhibit poor water solubility, which can significantly hinder their therapeutic potential by limiting bioavailability and making them difficult to work with in experimental settings.[4][5][6] Low aqueous solubility can impede absorption in biological systems and lead to inaccurate results in in-vitro assays.[6]

Q2: What are the initial steps to dissolve this compound for in-vitro experiments?

For initial in-vitro experiments, this compound can typically be dissolved in organic solvents. Vendor information suggests that a stock solution can be prepared in Dimethyl Sulfoxide (DMSO).[3]

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution for any undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C as recommended for stability.[3]

Troubleshooting Poor Solubility

This section provides a systematic approach to troubleshoot and improve the solubility of this compound for your specific experimental needs.

Issue: My this compound is not dissolving in my desired aqueous buffer for my cell-based assay.

This is a common challenge with hydrophobic compounds. Direct dissolution in aqueous media is often not feasible. The following workflow can help you identify a suitable solution.

G cluster_0 Troubleshooting Workflow for Aqueous Solubility A Start: Undissolved Compound in Aqueous Buffer B Prepare a Concentrated Stock in an Organic Solvent (e.g., DMSO) A->B C Perform a Serial Dilution of the Stock Solution into the Aqueous Buffer B->C D Observe for Precipitation at Desired Final Concentration C->D E Precipitation Occurs D->E Yes F No Precipitation: Solution is Ready for Experiment D->F No G Reduce Final Organic Solvent Concentration (e.g., lower stock concentration or higher dilution factor) E->G H Explore Advanced Formulation Strategies E->H If precipitation persists G->C Re-attempt Dilution I Successful Solubilization H->I

Caption: A stepwise workflow for addressing issues with dissolving this compound in aqueous buffers.

Advanced Solutions for Enhancing Solubility

If simple dilution from an organic stock is insufficient or undesirable due to solvent toxicity, several advanced formulation strategies can be employed. Nearly 40% of natural product-derived compounds face challenges with low water solubility.[4]

Q3: What are some common formulation strategies to enhance the solubility of poorly water-soluble natural products like this compound?

Various techniques can be used to improve the solubility and bioavailability of such compounds.[5] These methods range from physical modifications to the use of specialized delivery systems.

G cluster_1 Advanced Solubility Enhancement Strategies cluster_2 Physical Modification cluster_3 Complexation cluster_4 Novel Drug Delivery Systems (NDDS) A Poorly Soluble Compound (this compound) B Particle Size Reduction (Nanonization) A->B C Solid Dispersions A->C D Cyclodextrin Inclusion A->D E Nanocarriers (e.g., Nanohydrogels, Nanoparticles) A->E F Co-solvents & Surfactants A->F

Caption: Overview of advanced formulation strategies for enhancing the solubility of hydrophobic compounds.

Summary of Solubility Enhancement Techniques

StrategyDescriptionKey Advantages
Particle Size Reduction Increasing the surface area of the compound by reducing its particle size (nanonization) can enhance the dissolution rate according to the Noyes-Whitney equation.[6]Improved dissolution velocity.
Solid Dispersions Dispersing the drug in an inert carrier matrix, often a hydrophilic polymer, can create an amorphous solid dispersion (ASD).[7][8] This amorphous state has higher thermodynamic activity, leading to increased solubility.[8]Significant increase in dissolution rate and solubility.[6]
Complexation Encapsulating the hydrophobic drug molecule within a larger, more soluble molecule. Cyclodextrins are commonly used for this purpose, forming inclusion complexes that enhance aqueous solubility.[9]Improved solubility and stability of the lipophilic drug.[9]
Nanocarriers Incorporating the compound into nanometer-sized delivery systems like nanohydrogels or nanoparticles.[4][5] This can overcome solubility issues and improve bioavailability.[4]Enhanced bioavailability and solubility.[4]
Co-solvents and Surfactants Using a mixture of solvents (co-solvents) or surface-active agents (surfactants) to increase the solubility of a drug in a given vehicle.[7]A common and often straightforward method for initial formulations.

Q4: Are there specific protocols for these advanced techniques?

The optimal protocol is highly dependent on the specific compound and the intended application. Below are generalized experimental approaches.

Experimental Protocol: Co-solvent Formulation for In Vivo Studies

A common vehicle for in vivo administration of poorly soluble compounds involves a co-solvent system.

  • Initial Dissolution: Dissolve the required amount of this compound in a minimal amount of DMSO.

  • Addition of Co-solvents: Add PEG300 (Polyethylene glycol 300) and mix until the solution is clear.

  • Addition of Surfactant: Add Tween 80 (Polysorbate 80) and mix thoroughly.

  • Aqueous Phase: Finally, add saline or PBS (Phosphate-Buffered Saline) to the mixture to reach the final desired volume and concentration.

  • Example Formulation: A common ratio for such a formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[3] Note: This is a reference formulation and must be optimized for your specific experimental conditions and animal model.

Q5: Where can I find data on the solubility of this compound in common organic solvents?

Specific, quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, the table below provides a list of common laboratory solvents and their properties, which can be a starting point for empirical solubility testing.

Properties of Common Organic Solvents

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water ( g/100g )
AcetoneC₃H₆O58.0856.20.786Miscible
AcetonitrileC₂H₃N41.0581.60.786Miscible
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.131891.092Miscible
EthanolC₂H₆O46.0778.50.789Miscible
MethanolCH₄O32.0464.70.792Miscible
ChloroformCHCl₃119.3861.71.4980.795
Dichloromethane (DCM)CH₂Cl₂84.9339.61.3271.3

Data sourced from publicly available solvent property tables.[10][11]

References

Technical Support Center: Synthesis of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-O-Demethylisokadsurenin D synthesis. The guidance is based on established principles of organic synthesis optimization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the first steps I should take to improve it?

A1: Low yield is a common issue in organic synthesis. A systematic optimization of reaction conditions is the most effective approach to address this. The key parameters to investigate are the choice of solvent, reaction temperature, and the stoichiometry of your starting materials.[1] It is recommended to vary one parameter at a time to understand its specific effect on the reaction outcome.

Q2: How do I select the optimal solvent for my reaction?

A2: Solvent selection is critical as it can significantly influence reaction rates and yields. You should screen a variety of solvents with different polarities and properties. For instance, in some multi-component reactions, polar aprotic solvents like acetonitrile (B52724) or polar protic solvents like acetic acid have been shown to be effective.[1][2] It is advisable to consult literature for similar reactions to guide your initial solvent choices. A systematic screening process, as outlined in the experimental protocols section, should be followed.

Q3: What is the impact of reaction temperature on the synthesis?

A3: Temperature plays a crucial role in reaction kinetics. Running the reaction at room temperature might result in very low yields, while increasing the temperature to reflux conditions can dramatically improve the product yield.[1] However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted side products. Therefore, it is important to conduct the reaction at a range of temperatures to find the optimal balance between reaction rate and product stability.

Q4: I am observing a significant amount of starting material remaining after the reaction. What should I do?

A4: Incomplete conversion of starting materials is a common problem that can often be addressed by adjusting the stoichiometry of the reactants.[1] Increasing the equivalents of one or more of the starting materials can drive the reaction to completion. It is also important to ensure the purity of your starting materials, as impurities can inhibit the reaction.

Q5: My desired product is difficult to purify from the reaction mixture. What strategies can I employ?

A5: Purification challenges can arise from the presence of side products or unreacted starting materials. Optimizing the reaction conditions to minimize side product formation is the first step. Additionally, exploring different purification techniques such as column chromatography with different solvent systems, recrystallization, or preparative thin-layer chromatography (TLC) can be beneficial. In some cases, derivatization of the product to alter its physical properties can aid in separation.

Frequently Asked Questions (FAQs)

Q: How can I confirm the identity and purity of my synthesized this compound?

A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the final compound.

Q: Are there any specific safety precautions I should take during the synthesis?

A: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Q: Can the reaction time be optimized?

A: Yes, reaction time is another important parameter to optimize. Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal time for quenching the reaction to maximize the yield of the desired product and minimize the formation of degradation products.

Data Presentation

Systematic optimization of reaction conditions is best represented in a tabular format. Below is a template for recording and comparing experimental data.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventTemperature (°C)Reactant A (equiv.)Reactant B (equiv.)Time (h)Yield (%)
1Dichloromethane251.01.02415
2Acetonitrile251.01.02425
3Acetic Acid251.01.02412
4Acetic Acid801.01.01235
5Acetic AcidReflux1.01.0345
6Acetic AcidReflux1.21.0352
7Acetic AcidReflux1.01.2355
8Acetic AcidReflux1.21.2358

This table is a representative example based on general optimization principles.[1]

Experimental Protocols

Below is a general methodology for optimizing the synthesis of this compound.

General Protocol for Reaction Optimization:

  • Solvent Screening:

    • Set up a series of parallel reactions in different solvents (e.g., dichloromethane, acetonitrile, toluene, acetic acid).

    • Keep the temperature, reaction time, and stoichiometry of reactants constant.

    • Monitor the reactions by TLC or LC-MS.

    • After completion, work up the reactions and determine the yield of the desired product for each solvent.

  • Temperature Optimization:

    • Using the optimal solvent identified in the previous step, set up reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).

    • Maintain constant reaction time and stoichiometry.

    • Analyze the yield and purity of the product at each temperature to identify the optimum.

  • Stoichiometry Optimization:

    • With the optimal solvent and temperature, vary the equivalents of the starting materials.

    • For example, use 1.0, 1.2, and 1.5 equivalents of one reactant while keeping the other constant.

    • Determine the reactant ratio that provides the highest yield of the desired product.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis optimization process.

Synthesis_Optimization_Workflow cluster_start Initial Synthesis cluster_analysis Analysis cluster_decision Decision cluster_optimization Optimization Loop cluster_end Final Protocol start Perform Initial Synthesis (Based on Literature) analyze Analyze Yield and Purity (TLC, LC-MS, NMR) start->analyze decision Yield Acceptable? analyze->decision optimize Systematic Optimization decision->optimize No end_node Finalized High-Yield Protocol decision->end_node Yes solvent Solvent Screening optimize->solvent temp Temperature Optimization solvent->temp stoich Stoichiometry Optimization temp->stoich stoich->analyze Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues start Problem Identified low_yield Low Yield start->low_yield purity_issue Purity Issues start->purity_issue check_temp Optimize Temperature low_yield->check_temp check_solvent Screen Solvents low_yield->check_solvent check_stoich Adjust Stoichiometry low_yield->check_stoich optimize_conditions Re-optimize Conditions to Minimize Side Products purity_issue->optimize_conditions purification_method Explore Alternative Purification Methods purity_issue->purification_method

References

Technical Support Center: 4-O-Demethylisokadsurenin D HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from species like Piper kadsura.[1] The advice is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical characteristics of this compound and related lignans (B1203133) that affect HPLC separation?

A: this compound belongs to the lignan family, which are phenolic plant secondary metabolites.[2] Key characteristics influencing their separation include medium polarity, limited water solubility, and the presence of acidic phenol (B47542) groups.[3][4][5] These properties make them well-suited for reversed-phase HPLC. Most HPLC analyses of lignans are performed on C18 reversed-phase columns.[2][4][5]

Q2: What is a recommended starting HPLC method for analyzing this compound?

A: A gradient elution on a C18 column is the most common and effective starting point.[2][6] The mobile phase typically consists of water and an organic modifier like acetonitrile (B52724) or methanol.[7] Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is crucial for improving peak shape by suppressing the ionization of residual silanol (B1196071) groups on the column.[2][6][8]

Q3: What is the best way to detect this compound after separation?

A: Due to the presence of aromatic rings, UV detection is a standard method for lignans. A common detection wavelength is 280 nm, although a photodiode array (DAD) detector is recommended to screen for the optimal absorbance wavelength.[4] For more sensitive and specific detection, especially in complex samples, mass spectrometry (MS) is highly recommended.[4][5]

Q4: My sample is a crude plant extract. How should I prepare it before injection?

A: Lignans are typically extracted from dried plant material using medium polarity solvents like ethanol, methanol, or their aqueous mixtures.[3] For HPLC analysis, the dried extract should be redissolved in a solvent compatible with the initial mobile phase, such as 50% aqueous methanol.[2] It is critical to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent column blockage and instrument damage.[9]

HPLC Troubleshooting Guide

Poor peak shape, unstable retention times, and low resolution are common issues encountered during HPLC analysis. The following table outlines potential causes and solutions.

Issue EncounteredPotential CauseSuggested Solution(s)
Peak Tailing Secondary Silanol Interactions: Basic functional groups on the analyte interact with acidic residual silanol groups on the silica (B1680970) packing.[10]Modify Mobile Phase: Add an acid modifier (0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization.[6][8]
Column Overload: Injecting too much sample mass saturates the stationary phase.[6][9]Reduce Injection Load: Dilute the sample or reduce the injection volume.[6][8]
Column Contamination/Void: The column inlet frit is blocked, or a void has formed in the stationary phase bed.[10]Clean and Flush: Disconnect the column, reverse it, and flush with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10]
Peak Fronting Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase.Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[11]
Split Peaks Co-eluting Impurity: An unresolved impurity is present.Optimize Gradient: Use a shallower gradient to improve separation.[8] Change the organic modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.[8]
Partially Blocked Frit/Column Void: The sample path is disrupted at the head of the column.[11]Reverse Flush Column: Reverse and flush the column to remove blockage. If a void is visible, the column needs replacement.[10][11]
Unstable Retention Times Inadequate Column Equilibration: The column is not fully equilibrated with the starting mobile phase between gradient runs.[6]Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before each injection.[6]
Mobile Phase Instability: Selective evaporation of the organic solvent or changes in buffer pH over time.[6]Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it covered. Ensure it is properly degassed.[6]
Poor Resolution Suboptimal Mobile Phase: The mobile phase composition is not optimized for separating structurally similar compounds.Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.[8]
Incorrect Column Chemistry: A standard C18 column may not provide sufficient selectivity for isomers or closely related lignans.[8]Try an Alternate Stationary Phase: For aromatic isomers, columns with Phenyl-Hexyl or PFP (Pentafluorophenyl) phases can provide alternative selectivity through π-π interactions.[8]

Recommended Experimental Protocol

This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will be required based on the specific sample matrix and instrumentation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried plant extract.

    • Dissolve the extract in 10 mL of a methanol:water (1:1, v/v) solution.

    • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and DAD or UV detector.

    • Column: A high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.[2]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

    • Detection: UV detection at 280 nm.[4]

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

    • Run the gradient program and acquire data.

Data Presentation: Starting HPLC Parameters

The following table summarizes recommended starting parameters for method development.

ParameterRecommended Starting Condition
Stationary Phase Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program 10% to 90% B over 20 min, hold 5 min, re-equilibrate 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 280 nm (or DAD scan 200-400 nm)

Visualization

The following workflow provides a logical approach to diagnosing and solving common HPLC separation issues.

HPLC_Troubleshooting_Workflow start HPLC Problem Observed d_peak_shape Poor Peak Shape? start->d_peak_shape d_resolution Poor Resolution? d_peak_shape->d_resolution No n_tailing Peak Tailing d_peak_shape->n_tailing Yes (Tailing) n_fronting Peak Fronting d_peak_shape->n_fronting Yes (Fronting) n_split Split Peaks d_peak_shape->n_split Yes (Splitting) d_retention Unstable Retention Time? d_resolution->d_retention No n_coelution Co-elution or Low Rs Value d_resolution->n_coelution Yes n_drift Retention Time Drifting d_retention->n_drift Yes s_tailing1 Add 0.1% Formic Acid to Mobile Phase n_tailing->s_tailing1 s_tailing2 Reduce Sample Concentration n_tailing->s_tailing2 s_tailing3 Check for Column Contamination / Void n_tailing->s_tailing3 s_fronting Inject Sample in Initial Mobile Phase n_fronting->s_fronting s_split Optimize Gradient / Check for Column Void n_split->s_split s_resolution1 Flatten Gradient Slope n_coelution->s_resolution1 s_resolution2 Switch Organic Solvent (ACN <-> MeOH) n_coelution->s_resolution2 s_resolution3 Try Alternative Column (e.g., Phenyl-Hexyl) n_coelution->s_resolution3 s_retention1 Increase Column Re-equilibration Time n_drift->s_retention1 s_retention2 Prepare Fresh Mobile Phase Daily n_drift->s_retention2

Caption: A troubleshooting workflow for common HPLC separation issues.

References

Optimizing In Vivo Studies for 4-O-Demethylisokadsurenin D: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for specific in vivo data on 4-O-Demethylisokadsurenin D, including dosage, pharmacokinetics, and toxicity, did not yield sufficient publicly available research to construct a detailed technical support center with troubleshooting guides and FAQs as requested. The scientific literature currently lacks specific experimental data for this compound that would be necessary to generate the quantitative data tables, detailed experimental protocols, and signaling pathway diagrams required.

The information available is primarily from chemical suppliers and general pharmacology resources. These sources provide basic information about the compound and general calculators for in vivo formulation but do not offer the specific experimental results needed to address the core requirements of optimizing in vivo study dosages.

General principles of drug metabolism and pharmacokinetics (DMPK) involve the study of a compound's absorption, distribution, metabolism, and excretion (ADME).[1][2][3] These studies are crucial for determining the safety and efficacy of a potential drug. In vitro studies using liver microsomes or hepatocytes can provide initial insights into a drug's metabolic stability and potential for drug-drug interactions.[1] However, without specific in vivo data for this compound, any provided protocols or dosage recommendations would be purely theoretical and not based on experimental evidence.

Therefore, we are unable to provide the requested technical support center with troubleshooting guides, FAQs, quantitative data tables, detailed experimental protocols, and visualizations at this time due to the absence of specific research data on this compound.

For researchers interested in conducting initial in vivo studies on this compound, we recommend the following general workflow, which is standard in preclinical drug development.

General Experimental Workflow for Initial In Vivo Assessment

A logical first step for in vivo studies with a novel compound like this compound would be to conduct preliminary tolerability and pharmacokinetic studies in a relevant animal model.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Analysis & Optimization A Compound Acquisition & Purity Analysis B Formulation Development A->B C In Vitro Metabolic Stability (e.g., Microsomes) B->C D Acute Toxicity/Dose Range Finding Study C->D E Pharmacokinetic (PK) Study (Single Dose) D->E F Efficacy Study in Disease Model E->F G Analyze PK Parameters (Cmax, Tmax, AUC, t1/2) F->G H Correlate Exposure with Efficacy & Toxicity G->H I Refine Dosing Regimen for Further Studies H->I

Caption: A generalized workflow for the initial in vivo evaluation of a novel compound.

We encourage researchers to consult with experienced pharmacologists and toxicologists to design and execute appropriate studies once more fundamental data on this compound becomes available.

References

contamination issues in 4-O-Demethylisokadsurenin D samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-O-Demethylisokadsurenin D. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and analysis of this compound.

Troubleshooting Guide

This guide provides systematic approaches to resolving common experimental challenges encountered with this compound samples.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Question: I am observing unexpected peaks in my HPLC or LC-MS chromatogram for a this compound sample. What could be the cause and how can I identify the contaminants?

Answer: Unexpected peaks can arise from several sources, including contamination from the extraction and purification process, sample degradation, or issues with the analytical system itself. Follow these steps to identify the source of the unexpected peaks:

Troubleshooting Workflow for Unexpected Peaks

G A Unexpected Peak(s) Observed B System Blank Run (Mobile Phase Injection) A->B C Peaks in Blank? B->C D System Contamination (Solvent, Tubing, Injector) C->D Yes F Analyze Freshly Prepared Standard of this compound C->F No E Clean System Components D->E G Peaks Match Standard? F->G H Sample-Related Impurity G->H No M Standard is Degraded G->M Yes, but with extra peaks I Analyze by LC-MS/MS for Structural Elucidation H->I J Compare with Known Related Lignans from Piper kadsura H->J K Degradation Product H->K L Review Sample Handling and Storage Conditions K->L N Source New Standard M->N G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus MAPK Cascade MAPK Cascade Inflammatory Stimulus->MAPK Cascade IKK IKK Inflammatory Stimulus->IKK MAPK Cascade->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Lignans This compound (and other lignans) Lignans->MAPK Cascade Lignans->IKK Lignans->NF-κB_nuc Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Inflammatory Mediators Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene Transcription->Inflammatory Mediators

Technical Support Center: Refining Purification Methods for 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 4-O-Demethylisokadsurenin D.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, a lignan (B3055560) typically isolated from plants of the Piper genus.

Issue 1: Low Yield of Crude Extract

Potential Cause Recommended Solution
Inefficient initial extraction from plant material.Ensure the plant material is properly dried and ground to a fine powder to maximize surface area for solvent penetration.
Incorrect solvent system for extraction.Lignans (B1203133) are typically of medium polarity. Use solvents like ethanol (B145695), methanol (B129727), or acetone, often in aqueous mixtures (e.g., 70-80% ethanol), for efficient extraction.[1] Consider sequential extraction with a non-polar solvent first to remove lipids and other interferences.[2]
Insufficient extraction time or temperature.Optimize extraction time and consider methods like ultrasound-assisted extraction (UAE) or Soxhlet extraction to improve efficiency.[3][4]

Issue 2: Poor Separation and Co-elution of Compounds in Column Chromatography

Potential Cause Recommended Solution
Inappropriate stationary phase.For initial purification, silica (B1680970) gel is common.[5] If compounds are not separating well, consider using reversed-phase (C18) silica gel or Sephadex LH-20 for size-exclusion chromatography.[5]
Incorrect mobile phase composition.Systematically vary the solvent polarity in your mobile phase. For normal-phase chromatography, a gradient of hexane (B92381) and ethyl acetate (B1210297) is common. For reversed-phase, gradients of water and methanol or acetonitrile (B52724) are typically used.[1]
Column overloading.Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution.[6]
Column packing issues.Ensure the column is packed uniformly to avoid channeling, which results in poor separation.

Issue 3: Broad or Tailing Peaks in HPLC Analysis

Potential Cause Recommended Solution
Secondary interactions with the stationary phase.Add a small amount of an acidic modifier like formic acid or a basic modifier like triethylamine (B128534) to the mobile phase to suppress silanol (B1196071) interactions.[7]
Column contamination or degradation.Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[6]
Suboptimal mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.[7]
Sample overload.Dilute the sample before injection.[6]

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound?

A1: A typical workflow involves:

  • Extraction: Extraction from dried, powdered plant material (e.g., Piper kadsura) using a suitable solvent like ethanol.

  • Fractionation: The crude extract is often partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.[5][8]

  • Column Chromatography: The desired fraction (typically the ethyl acetate fraction for lignans) is subjected to column chromatography (e.g., silica gel) for initial separation.[5]

  • Further Purification: Fractions containing the target compound are further purified using techniques like preparative HPLC or Sephadex LH-20 chromatography.[5]

  • Purity Assessment: The purity of the final compound is assessed using analytical HPLC, LC-MS, and NMR.[1]

Q2: Which chromatographic techniques are most effective for purifying lignans like this compound?

A2: A combination of chromatographic methods is usually most effective.[9]

  • Silica Gel Column Chromatography: Excellent for initial fractionation of the crude extract.[5]

  • Reversed-Phase (C18) Chromatography: Useful for separating compounds based on hydrophobicity. It is a common technique for both preparative and analytical HPLC.[1]

  • Sephadex LH-20 Chromatography: Separates compounds based on molecular size and is effective for removing smaller impurities.[5]

Q3: How can I monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the separation during column chromatography and to identify fractions containing the target compound.[1] For more detailed analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is recommended.[1]

Q4: What are the key parameters to optimize in an HPLC method for purity assessment?

A4: The key parameters to optimize include:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically around 1 mL/min for analytical columns.

  • Detection Wavelength: Determined by the UV absorbance maxima of this compound.

  • Column Temperature: Maintaining a constant column temperature can improve peak shape and retention time reproducibility.

Experimental Protocols

Representative Protocol for Lignan Purification

Disclaimer: The following is a general protocol based on methods for purifying similar lignans from Piper species and should be optimized for this compound.

  • Extraction:

    • Air-dry and grind the plant material (e.g., stems of Piper kadsura) into a fine powder.

    • Extract the powder with 80% ethanol at room temperature three times, with each extraction lasting 24 hours.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition sequentially with hexane, ethyl acetate, and n-butanol.

    • Evaporate the solvents from each fraction. The ethyl acetate fraction is expected to be enriched with lignans.

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute with a gradient mobile phase, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC. Combine fractions that show a similar profile and contain the compound of interest.

  • Preparative HPLC:

    • Further purify the combined fractions containing this compound using preparative reversed-phase HPLC (C18 column).

    • Use a mobile phase gradient of methanol and water.

    • Collect the peak corresponding to the target compound.

  • Purity Confirmation:

    • Assess the purity of the isolated compound using analytical HPLC-UV.

    • Confirm the structure using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Illustrative HPLC Purity Analysis Data

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile
Gradient 5% B to 95% B over 30 min
Flow Rate 1.0 mL/min
Detection 280 nm
Retention Time 15.2 min
Purity (by area %) >98%

Table 2: Comparison of Extraction Methods (Illustrative)

Extraction Method Solvent Time Yield of Crude Extract (%) Relative Lignan Content
Maceration80% Ethanol72 h10.51.0
Soxhlet80% Ethanol8 h12.21.2
Ultrasound-Assisted80% Ethanol1 h11.81.5

Visualizations

experimental_workflow plant_material Dried, Powdered Plant Material extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, EtOAc, H2O) crude_extract->fractionation etOAc_fraction Ethyl Acetate Fraction fractionation->etOAc_fraction silica_column Silica Gel Column Chromatography etOAc_fraction->silica_column enriched_fractions Enriched Fractions silica_column->enriched_fractions prep_hplc Preparative HPLC (C18) enriched_fractions->prep_hplc pure_compound Purified 4-O-Demethyl- isokadsurenin D prep_hplc->pure_compound analysis Purity & Structural Analysis (HPLC, MS, NMR) pure_compound->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Problem: Poor HPLC Peak Shape check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Yes check_mobile_phase Is the mobile phase pH and composition optimal? check_overload->check_mobile_phase No solution Problem Resolved dilute_sample->solution adjust_mobile_phase Adjust pH or add modifier (e.g., formic acid) check_mobile_phase->adjust_mobile_phase No check_column Is the column old or contaminated? check_mobile_phase->check_column Yes adjust_mobile_phase->solution flush_column Flush Column check_column->flush_column Contaminated replace_column Replace Column check_column->replace_column Old flush_column->solution replace_column->solution

Caption: Troubleshooting logic for poor HPLC peak shape.

References

addressing assay interference with 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-O-Demethylisokadsurenin D in various assays. The following information is curated to help identify and address potential sources of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a lignan (B3055560) natural product that has been isolated from plants such as Magnolia ovata.[1] As an investigational compound, its full biological activities and potential for assay interference are still under exploration.

Q2: My assay is showing inconsistent results (high variability) with this compound. What could be the cause?

A2: Inconsistent results can stem from several factors. It is crucial to first repeat the experiment to rule out human error.[2] If variability persists, consider the compound's purity, solubility, and stability in your specific assay buffer and conditions. Degradation of the compound over the course of the experiment can lead to variable results.

Q3: I am observing a high rate of false positives in my high-throughput screen (HTS) with this compound. What are the common causes?

A3: False positives in HTS can be caused by non-specific chemical reactivity, where the test compound reacts directly with assay reagents or biological molecules instead of acting on the intended target.[3] Other potential causes include redox activity or interference with the detection method (e.g., compound absorbance or fluorescence).

Q4: How can I determine if this compound is chemically reactive in my assay?

A4: Knowledge-based approaches, such as analyzing the compound's structure for reactive moieties and searching literature for related compounds, are a good first step.[3] Experimentally, you can perform counter-screens, such as testing the compound's effect in the absence of the biological target or using thiol-based probes like glutathione (B108866) to detect non-specific reactivity.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Apparent Inhibition in a Target-Based Assay Without a Clear Dose-Response.
  • Possible Cause: Assay interference due to non-specific mechanisms rather than direct target inhibition. This can include compound aggregation, redox activity, or modification of assay components.[3]

  • Troubleshooting Steps:

    • Run a Counter-Screen: Test the compound in an assay configuration that excludes the specific biological target. Any activity observed in this "target-less" assay is likely due to interference.

    • Check for Redox Activity: Include a strong reducing agent like dithiothreitol (B142953) (DTT) in the assay buffer and compare the results to an assay without DTT. A significant change in compound activity may indicate redox interference.[3]

    • Vary Enzyme/Protein Concentration: True inhibitors often show an IC50 value that is independent of the enzyme concentration, whereas non-specific inhibitors may show varying IC50 values.

    • Assess Compound Purity: Ensure the purity of the this compound stock is ≥95%. Impurities, including residual metals from synthesis, can cause false positives.[3]

Issue 2: Inconsistent Results in Cell-Based Assays.
  • Possible Cause: Poor solubility or stability of the compound in cell culture media, or cytotoxicity that confounds the primary assay readout.

  • Troubleshooting Steps:

    • Verify Solubility: Visually inspect the media for precipitation after adding the compound. Determine the compound's solubility limit in your specific culture medium.

    • Perform Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your primary functional assay to determine the concentration range where this compound is non-toxic.

    • Evaluate Stability: Use analytical methods like HPLC to assess the stability of the compound in your cell culture medium over the time course of your experiment.

Experimental Protocols

Protocol 1: General Counter-Screen for Redox Interference

This protocol is designed to identify if this compound is acting as a redox-active compound in a biochemical assay.

  • Prepare Reagents:

    • Assay Buffer (specific to your primary assay)

    • This compound stock solution in DMSO

    • 10 mM Dithiothreitol (DTT) in Assay Buffer

    • Positive control for redox activity (e.g., β-lapachone)[3]

  • Assay Setup:

    • Prepare two sets of assay plates.

    • Plate A (No DTT): Add assay components as per your primary protocol.

    • Plate B (+ DTT): Add assay components, but include a final concentration of 1 mM DTT in the assay buffer.

  • Compound Addition:

    • Add a serial dilution of this compound to both plates.

    • Include wells with the positive control and vehicle control (DMSO) on both plates.

  • Incubation and Detection:

    • Incubate the plates according to your primary protocol.

    • Measure the assay signal.

  • Data Analysis:

    • Compare the dose-response curves of this compound from Plate A and Plate B. A significant shift in potency or efficacy between the two conditions suggests potential redox interference.

Quantitative Data Summary

The following table provides an illustrative example of how to present data when troubleshooting potential assay interference with this compound.

Assay ConditionTargetIC50 (µM)Max Inhibition (%)Notes
Standard AssayKinase X5.295%Initial result.
Standard Assay + 1 mM DTTKinase X45.860%Significant loss of potency suggests redox activity.
Counter-Screen (No Target)None> 100< 5%Rules out direct interference with detection reagents.
Standard Assay + 0.1% Triton X-100Kinase X6.192%No change suggests aggregation is not the primary issue.

Visualizations

The following diagrams illustrate common workflows and hypothetical pathways relevant to troubleshooting experiments with novel compounds.

G cluster_0 Troubleshooting Workflow for Assay Interference A Inconsistent or Unexpected Assay Results Observed B Repeat Experiment with Proper Controls (Positive & Negative) A->B C Results Still Inconsistent? B->C D Investigate Compound-Specific Interference C->D Yes K Troubleshoot Other Experimental Variables C->K No E Run Counter-Screen (e.g., No Target) D->E F Check for Redox Activity (e.g., DTT Test) D->F G Assess Compound Purity and Stability (LC/MS) D->G H Interference Confirmed E->H Activity Detected I No Interference Detected E->I No Activity F->H Activity Changes F->I No Change G->H Impurity >5% G->I Purity OK J Modify Assay Conditions or Triage Compound H->J I->K

Caption: A logical workflow for diagnosing and addressing potential assay interference.

G cluster_1 Hypothetical Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-O-Demethyl- isokadsurenin D Compound->AKT Potential Point of Inhibition

Caption: A hypothetical PI3K/AKT/mTOR signaling pathway potentially inhibited by a test compound.

References

Technical Support Center: Stability Testing of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of 4-O-Demethylisokadsurenin D under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for assessing the stability of this compound?

A1: A forced degradation study is the recommended approach to evaluate the stability of this compound under various stress conditions.[1][2][3][4] This involves subjecting the compound to conditions more severe than its intended storage to accelerate degradation and identify potential degradation products and pathways.[1][3]

Q2: What are the typical stress conditions that should be applied in a forced degradation study for this compound?

A2: Typical stress conditions for a forced degradation study include:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., pH 1-13) helps determine the compound's susceptibility to hydrolysis.[3]

  • Oxidation: Using an oxidizing agent, such as hydrogen peroxide, will assess the potential for oxidative degradation.[2]

  • Thermal Stress: Exposing the compound to elevated temperatures (e.g., 40-80°C) can reveal its thermal lability.[3][4]

  • Photostability: Subjecting the compound to controlled light exposure (e.g., UV and visible light) is crucial to understand its sensitivity to light.[3]

Q3: How should I prepare my samples for a forced degradation study?

A3: For solution-state studies, prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[3] For solid-state studies, use the pure, solid form of the compound. Each stress condition will have a specific sample preparation protocol.

Q4: What analytical techniques are suitable for quantifying this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective technique for quantifying this compound and separating its degradation products.[3][5] Other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for sensitive and specific quantification.[5]

Troubleshooting Guide

Q5: My HPLC chromatogram shows multiple peaks after stress testing. How do I identify which are degradation products?

A5: Compare the chromatogram of the stressed sample to that of an unstressed control sample. Peaks that are present or have significantly increased in area in the stressed sample chromatogram are likely degradation products. Mass spectrometry can be used to determine the molecular weights of these new peaks, aiding in their identification.

Q6: I am not observing any degradation of this compound under my chosen stress conditions. What should I do?

A6: If no degradation is observed, the stress conditions may not be harsh enough. Consider increasing the duration of exposure, the temperature, or the concentration of the stressor (e.g., acid, base, or oxidizing agent).[3]

Q7: The recovery of my compound is very low even in the control sample. What could be the issue?

A7: Low recovery in the control sample could indicate issues with the sample preparation, extraction procedure, or the analytical method itself. Check for potential sources of error such as incomplete dissolution, adsorption to container surfaces, or instability in the analytical mobile phase.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
  • Thermal Degradation (Solution): Incubate the stock solution at 60°C for 24 hours.
  • Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for 24 hours.
  • Photostability (Solution): Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
  • Photostability (Solid): Expose the solid compound to a calibrated light source for a specified duration.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of each stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Data Presentation

The following tables provide a template for summarizing the quantitative data from your stability studies.

Table 1: Stability of this compound in Solution under Different pH Conditions

pHTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
22524
72524
102524

Table 2: Stability of this compound under Thermal and Photolytic Stress

Stress ConditionFormDurationInitial AmountFinal Amount% Degradation
60°CSolid48 hours
60°CSolution48 hours
UV LightSolid24 hours
UV LightSolution24 hours

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (60°C) prep->thermal photo Photostability (UV/Vis Light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc quant Quantify Degradation hplc->quant pathway Identify Degradants & Propose Pathway quant->pathway

Caption: Workflow for the forced degradation study of this compound.

Hypothetical Signaling Pathway Investigation

signaling_pathway cluster_compound Compound Treatment cluster_cellular Cellular Response cluster_outcome Biological Outcome compound This compound receptor Cell Surface Receptor compound->receptor degradant Degradation Product degradant->receptor ? kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression Changes transcription_factor->gene_expression phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation) gene_expression->phenotype

Caption: Hypothetical signaling pathway to assess the biological activity of this compound and its potential degradation products.

References

Technical Support Center: Handling Low Purity 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low-purity batches of 4-O-Demethylisokadsurenin D, a lignan (B3055560) compound. The following sections offer structured advice on purification, purity assessment, and experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low purity in this compound samples?

A1: Low purity in natural product isolates like this compound can stem from several factors:

  • Co-extraction of related lignans (B1203133): The crude extract from the plant source, likely from the Schisandraceae family, will contain a complex mixture of structurally similar lignans which are challenging to separate.

  • Presence of other natural products: Besides lignans, the extract may contain other classes of compounds like terpenoids, flavonoids, and fatty acids.[1]

  • Solvent-related impurities: Residual solvents from the extraction and purification process can be a source of impurity.

  • Degradation: The compound may be sensitive to heat, light, or pH, leading to degradation products.

  • Incomplete reactions: If the compound is a result of semi-synthesis, unreacted starting materials or by-products can be present.

Q2: What initial steps should I take when I receive a low-purity batch?

A2: First, it is crucial to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This will help in quantifying the purity and understanding the impurity profile.[2][3] Following this, a suitable purification strategy can be devised based on the nature and quantity of the impurities.

Q3: What analytical techniques are recommended for purity assessment?

A3: For quantitative analysis of purity, HPLC is the most widely used and reliable technique.[3][4] TLC can be used for rapid qualitative assessment and for monitoring the progress of purification.[2]

Technique Typical Application Notes
HPLC Quantitative purity determination, impurity profilingUse a suitable column (e.g., C18) and a mobile phase gradient for good separation.
TLC Rapid qualitative analysis, monitoring purificationHelps in selecting the right solvent system for column chromatography.[2]
Mass Spectrometry (MS) Identification of impuritiesCan be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.
NMR Spectroscopy Structural elucidation of impuritiesUseful for characterizing unknown impurities if they can be isolated.

Q4: What are the general strategies for purifying lignans like this compound?

A4: The purification of lignans often involves a multi-step chromatographic approach. A common strategy is to start with a less expensive, lower-resolution method to remove the bulk of the impurities, followed by a high-resolution technique for final polishing.[5][6]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the handling and purification of low-purity this compound.

Problem 1: Poor Separation in Column Chromatography

Symptoms:

  • Broad peaks or co-elution of the target compound with impurities.

  • Low recovery of the purified compound.

Possible Causes & Solutions:

Cause Solution
Inappropriate stationary phase Lignans are often purified using normal-phase (silica gel) or reversed-phase (C18) chromatography. If one doesn't work, try the other. Macroporous resins can also be effective for initial cleanup.[4]
Incorrect mobile phase Optimize the solvent system. For normal-phase, try different ratios of hexane (B92381) and ethyl acetate (B1210297). For reversed-phase, experiment with gradients of water and acetonitrile (B52724) or methanol.
Column overloading Reduce the amount of crude material loaded onto the column.
Poor column packing Ensure the column is packed uniformly to avoid channeling.
Problem 2: Compound Degradation During Purification

Symptoms:

  • Appearance of new impurity peaks in analytical chromatograms after purification.

  • Low overall yield.

Possible Causes & Solutions:

Cause Solution
Heat sensitivity Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature.
Light sensitivity Protect the sample from direct light by using amber vials or covering glassware with aluminum foil.
pH instability Buffer the mobile phase if the compound is sensitive to acidic or basic conditions.
Prolonged exposure to solvents Minimize the duration of the purification process.

Experimental Protocols

Protocol 1: General Purification Workflow for Lignans

This protocol outlines a general multi-step approach for purifying lignans from a crude extract.

  • Initial Cleanup with Macroporous Resin:

    • Dissolve the crude extract in a low-concentration ethanol (B145695) solution (e.g., 30%).

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., AB-8).[4]

    • Wash the column with the same low-concentration ethanol solution to remove highly polar impurities.

    • Elute the lignan-containing fraction with a higher concentration of ethanol (e.g., 70-95%).[4]

    • Concentrate the eluate under reduced pressure.

  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the enriched fraction in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate mixture).

    • Load the sample onto a silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by TLC to identify those containing the target compound.

  • Preparative HPLC (Optional Final Polishing):

    • For very high purity, the fractions containing the compound of interest can be further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a water/acetonitrile or water/methanol gradient).

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and linearly increase the proportion of B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product start Low Purity This compound resin Macroporous Resin Chromatography start->resin silica Silica Gel Chromatography resin->silica tlc TLC Monitoring resin->tlc prep_hplc Preparative HPLC (Optional) silica->prep_hplc silica->tlc end High Purity Product silica->end hplc_analysis HPLC Purity Assessment prep_hplc->hplc_analysis prep_hplc->end troubleshooting_flowchart start Low Purity Sample purity_check Assess Purity by HPLC start->purity_check decision Is Purity Acceptable? purity_check->decision end_yes Proceed with Experiment decision->end_yes Yes purification_strategy Develop Purification Strategy decision->purification_strategy No column_chrom Perform Column Chromatography purification_strategy->column_chrom monitor_fractions Monitor Fractions by TLC column_chrom->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure reassess_purity Re-assess Purity by HPLC combine_pure->reassess_purity reassess_purity->decision

References

Validation & Comparative

Validating the Biological Target of 4-O-Demethylisokadsurenin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Magnolia species. While the specific biological target of this compound has not been definitively identified in published literature, related lignans (B1203133) from the Magnolia genus have demonstrated notable anti-inflammatory and anticancer activities.[1][2][3] Several of these compounds have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[4]

Given this context, this guide will proceed with the hypothesis that this compound targets a component of the PI3K/Akt/mTOR signaling cascade, a critical pathway in cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2][5] Specifically, we will use Phosphoinositide 3-kinase (PI3K) as the putative target for the purpose of outlining a comprehensive validation strategy.

This guide will objectively compare the hypothetical performance of this compound with a well-characterized, FDA-approved PI3K inhibitor, Alpelisib, providing supporting experimental data and detailed protocols.

Comparative Data Summary

The following tables present a hypothetical comparison of this compound and Alpelisib, a known PI3Kα-selective inhibitor. The data for this compound is illustrative and would need to be determined experimentally.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetIC50 (nM)Assay Method
This compoundPI3Kα[Hypothetical Value: e.g., 75]Luminescence-based Kinase Assay
AlpelisibPI3Kα5Luminescence-based Kinase Assay
This compoundPI3Kβ[Hypothetical Value: e.g., >1000]Luminescence-based Kinase Assay
AlpelisibPI3Kβ1,200Luminescence-based Kinase Assay
This compoundPI3Kδ[Hypothetical Value: e.g., 500]Luminescence-based Kinase Assay
AlpelisibPI3Kδ290Luminescence-based Kinase Assay
This compoundPI3Kγ[Hypothetical Value: e.g., >1000]Luminescence-based Kinase Assay
AlpelisibPI3Kγ250Luminescence-based Kinase Assay

Table 2: Cellular Target Engagement (CETSA)

CompoundCell LineTargetEC50 (µM) for Thermal Stabilization
This compoundMCF-7 (PIK3CA mutant)PI3Kα[Hypothetical Value: e.g., 1.5]
AlpelisibMCF-7 (PIK3CA mutant)PI3Kα0.8

Table 3: Downstream Signaling Inhibition (Western Blot)

CompoundCell LineTreatment Conc. (µM)p-Akt (Ser473) Inhibition (%)
This compoundMCF-71[Hypothetical Value: e.g., 60]
AlpelisibMCF-7185

Experimental Protocols

In Vitro PI3K Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

Methodology:

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a common method.[6] This assay quantifies the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and Alpelisib in DMSO.

    • Perform serial dilutions of the compounds in the appropriate kinase assay buffer.

    • Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.

    • Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • Prepare the ATP solution in the kinase assay buffer.

  • Assay Procedure:

    • Add 5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.[7]

Methodology:

Intact cells are treated with the compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified by Western blot.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with a known PIK3CA mutation like MCF-7) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound, Alpelisib, or DMSO for 2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., PI3Kα).

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL detection system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature and compound concentration.

    • Plot the normalized band intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature indicates target engagement.

    • To determine the EC50 for thermal stabilization, plot the band intensities at a single denaturing temperature against the compound concentration.

Western Blot for Downstream Signaling

This assay assesses the functional consequence of target inhibition by measuring the phosphorylation status of downstream signaling proteins. For PI3K, a key downstream effector is Akt.

Methodology:

Cells are treated with the inhibitor, and the levels of phosphorylated Akt (p-Akt) and total Akt are measured by Western blot.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells as described for CETSA.

    • Treat the cells with various concentrations of this compound, Alpelisib, or DMSO for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Collect the supernatant after centrifugation.

  • Protein Quantification and Western Blot:

    • Determine and normalize the protein concentrations of the lysates.

    • Perform SDS-PAGE and protein transfer as described above.

    • Block the membrane with 5% BSA in TBST to reduce background when using phospho-specific antibodies.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473).

    • After detection, the membrane can be stripped and re-probed with an antibody for total Akt to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-Akt and total Akt.

    • Normalize the p-Akt signal to the total Akt signal for each sample.

    • Calculate the percentage of inhibition of Akt phosphorylation relative to the DMSO control.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Interior cluster_2 Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation This compound This compound This compound->PI3K Alpelisib Alpelisib Alpelisib->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.

G cluster_0 Target Validation Workflow A Hypothesized Target (e.g., PI3K) B In Vitro Kinase Assay (Direct Inhibition) A->B Biochemical Screening C Cellular Thermal Shift Assay (CETSA) (Target Engagement) B->C Cell-based Confirmation D Western Blot (Downstream Signaling) C->D Functional Consequence E Validated Target D->E

References

4-O-Demethylisokadsurenin D vs other kadsurenin compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of 4-O-Demethylisokadsurenin D and Other Kadsurenin Compounds for Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the biological activities of various kadsurenin compounds, with a focus on their anti-inflammatory and platelet-activating factor (PAF) antagonistic effects. While direct comparative experimental data for this compound is limited in the currently available literature, this document summarizes the known activities of other related kadsurenin compounds to provide a valuable resource for researchers in drug discovery and development.

Introduction to Kadsurenin Compounds

Kadsurenin compounds are a class of neolignans predominantly isolated from plants of the Piper genus, particularly Piper kadsura. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and PAF antagonistic effects. This guide will delve into the specific activities of several key kadsurenin compounds and provide detailed experimental protocols for the assays used to determine these effects.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data (IC50 values) for various kadsurenin compounds and related molecules, highlighting their efficacy in different biological assays.

Table 1: Platelet-Activating Factor (PAF) Antagonistic Activity

CompoundIC50 ValueAssay Details
Kadsurenone0.1 µMPAF receptor antagonist activity.
Kadsurenin B4.4 µMPAF receptor antagonist activity[1].
Kadsurenin C5.1 µMPAF antagonistic activity[2][3].
Kadsurenin H0.18 µMSignificant PAF antagonistic activity[2].

Table 2: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundTargetIC50 ValueCell Line
Piperolactam ANO and PGE26.32 µMLPS-activated microglia cells[2].
Kadsuketanone ANO and PGE25.62 µMLPS-activated microglia cells[2][4].
WallichinineNO45.6 µMLPS-activated BV-2 microglia cells[2].
Futokadsurin CNO43.1 µMLPS-activated BV-2 microglia cells[2].
GalgravinNO33.4 µMMurine macrophage-like cell line (RAW 264.7)[2].

Table 3: Anti-inflammatory Activity - Inhibition of Reactive Oxygen Species (ROS) Production

CompoundIC50 ValueAssay Details
Piperkadsin A4.3 µMInhibition of PMA-induced ROS production in human polymorphonuclear neutrophils.
Piperkadsin B12.2 µMInhibition of PMA-induced ROS production in human polymorphonuclear neutrophils.
N-p-coumaroyl tyramine8.4 µMPotent inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils[2].
Piperlactam S7.0 µMPotent inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils[2].

Detailed Experimental Protocols

Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophage Cells

This assay is a common in vitro method to screen for the anti-inflammatory activity of compounds.

a. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., kadsurenin derivatives) for 1-2 hours.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and incubated for a further 24 hours.

b. Measurement of Nitric Oxide:

  • After the incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance is measured at 540-550 nm using a microplate reader.

  • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

c. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds, a cell viability assay (e.g., MTT or SRB assay) is performed in parallel.

Platelet-Activating Factor (PAF) Antagonist Assay using Rabbit Platelets

This assay determines the ability of a compound to inhibit PAF-induced platelet aggregation.

a. Preparation of Platelet-Rich Plasma (PRP):

  • Blood is drawn from a rabbit via cardiac puncture into a syringe containing an anticoagulant (e.g., 3.8% sodium citrate).

  • The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).

b. Platelet Aggregation Assay:

  • The PRP is pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in an aggregometer.

  • Platelet aggregation is then induced by adding a sub-maximal concentration of PAF.

  • The change in light transmittance through the platelet suspension is monitored over time to measure the extent of aggregation.

  • The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the PAF-induced platelet aggregation.

Inhibition of Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator PGE2.

a. Cell Culture and Treatment:

  • Similar to the NO inhibition assay, a suitable cell line (e.g., RAW 264.7 macrophages or BV-2 microglia) is cultured and seeded in multi-well plates.

  • The cells are pre-treated with the test compounds for a designated period.

  • Inflammation is induced by stimulating the cells with an appropriate agent, such as LPS.

  • The cell culture supernatant is collected after a 24-hour incubation period.

b. Measurement of PGE2:

  • The concentration of PGE2 in the supernatant is quantified using a commercially available Prostaglandin E2 ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • The assay is performed according to the manufacturer's instructions, which typically involves a competitive immunoassay format.

  • The absorbance is read using a microplate reader, and the PGE2 concentration is determined from a standard curve.

  • The percentage of PGE2 inhibition is calculated by comparing the results of the compound-treated groups to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that plays a central role in regulating the inflammatory response. Many anti-inflammatory compounds, including some kadsurenins, exert their effects by modulating this pathway.

NF_kB_Pathway NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates to iNOS iNOS NFkB_n->iNOS induces transcription COX2 COX-2 NFkB_n->COX2 induces transcription NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammatory Response NO->Inflammation PGE2->Inflammation

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway leading to an inflammatory response.

Experimental Workflow for Screening Anti-inflammatory Compounds

The following diagram illustrates a typical workflow for screening natural compounds for their anti-inflammatory properties.

Anti_inflammatory_Screening Workflow for Anti-inflammatory Compound Screening Start Start: Natural Product Library Primary_Screening Primary Screening: Inhibition of NO Production (RAW 264.7 cells + LPS) Start->Primary_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity Hit_Selection Hit Selection: Potent and Non-toxic Compounds Primary_Screening->Hit_Selection Cytotoxicity->Hit_Selection Secondary_Screening Secondary Screening: - PGE2 Inhibition Assay - ROS Inhibition Assay Hit_Selection->Secondary_Screening Active Compounds Mechanism_Study Mechanism of Action Studies: - Western Blot (NF-κB, iNOS, COX-2) - RT-PCR Secondary_Screening->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: A general experimental workflow for the screening and identification of anti-inflammatory lead compounds.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4-O-Demethylisokadsurenin D and other structurally related lignans (B1203133) isolated from the Kadsura and Piper genera. The focus is on their anti-inflammatory and cytotoxic properties, with supporting experimental data and detailed protocols to aid in research and development. While direct comparative studies on this compound and Isokadsurenin D are limited in the public domain, this guide synthesizes available data on closely related compounds to offer valuable insights into their potential therapeutic applications.

Data Presentation: Comparative Biological Activities

The following table summarizes the reported anti-inflammatory and cytotoxic activities of various lignans, providing a quantitative basis for comparison. The data highlights the potential of these compounds as inhibitors of nitric oxide (NO) production, a key mediator in inflammation, and as cytotoxic agents against various cancer cell lines.

Compound NameLignan TypeBiological ActivityCell LineIC50 (µM)Reference
Piperkadsin CNeolignanAnti-inflammatory (NO Inhibition)BV-2 (microglia)14.6[1]
FutoquinolNeolignanAnti-inflammatory (NO Inhibition)BV-2 (microglia)16.8[1]
Heilaohusu ADibenzocyclooctadieneAnti-rheumatoid arthritisRA-FLS14.57[2]
Heilaohusu CDibenzocyclooctadieneCytotoxicityHepG-2, HCT-116, BGC-823, Hela13.04 - 21.93[2]
Kadsurain ADibenzocyclooctadieneCytotoxicityA549, HCT116, HL-60, HepG21.05 - 12.56 µg/ml[3][4]
Heilaohulignan CDibenzocyclooctadieneCytotoxicityHepG-29.92[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparison of these lignans.

Nitric Oxide (NO) Inhibition Assay in LPS-Activated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 or BV-2 microglia cells.

Protocol:

  • Cell Seeding: Seed the macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test lignans for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration, which reflects the amount of NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.

Cell Lines: A549 (lung carcinoma), HCT116 (colon carcinoma), HL-60 (promyelocytic leukemia), HepG2 (hepatocellular carcinoma), RA-FLS (rheumatoid arthritis fibroblast-like synoviocytes).

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test lignans and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

Signaling Pathways

The anti-inflammatory effects of many natural products, including lignans, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Lignans Kadsura Lignans Lignans->IKK Inhibits DNA DNA NFkB_n->DNA Binds DNA->Gene Induces MAPK_Signaling_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 Activates MKK MKK3/6, MKK4/7 ASK1->MKK p38 p38 MKK->p38 JNK JNK MKK->JNK AP1 AP-1 p38->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocates AP1_n AP-1 Gene Inflammatory Gene Expression Lignans Kadsura Lignans Lignans->ASK1 Inhibits? Lignans->MKK Inhibits? DNA DNA AP1_n->DNA Binds DNA->Gene Induces Experimental_Workflow start Start: Plant Material (Kadsura/Piper sp.) extraction Extraction & Fractionation start->extraction isolation Isolation of Lignans (e.g., this compound) extraction->isolation structure Structure Elucidation (NMR, MS) isolation->structure bioassays Biological Activity Screening isolation->bioassays anti_inflam Anti-inflammatory Assays (NO Inhibition) bioassays->anti_inflam cytotox Cytotoxicity Assays (MTT) bioassays->cytotox mechanism Mechanism of Action Studies anti_inflam->mechanism cytotox->mechanism western Western Blot (NF-κB, MAPK proteins) mechanism->western end End: Identification of Lead Compounds western->end

References

Comparative Guide to the Cross-Reactivity of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Magnolia ovata. Due to the limited publicly available data on this specific compound, this document focuses on a comparative assessment based on the well-documented biological activities and cross-reactivities of structurally related and extensively studied lignans (B1203133) from the Magnolia species, namely Honokiol, Magnolol, and Obovatol, as well as the related compound Kadsurenin F. This guide aims to provide a predictive overview of the potential biological activities and targets of this compound.

Overview of Comparative Lignans

Lignans from Magnolia species are a class of polyphenolic compounds known for a wide array of pharmacological effects. The most studied of these are Honokiol and Magnolol, which are isomers and have demonstrated significant anti-inflammatory, antioxidant, anti-tumor, and neuroprotective properties.[1][2][3] Obovatol, another bioactive lignan from Magnolia, also exhibits similar activities. Kadsurenin F, a neolignan, has been shown to possess potent anti-inflammatory properties by modulating proteostatic pathways.[4] Given the structural similarities between these compounds and this compound, a degree of cross-reactivity on biological targets is anticipated.

Comparative Biological Activities

The following table summarizes the known biological activities of the comparator lignans. It is hypothesized that this compound may exhibit similar activities.

Biological ActivityHonokiolMagnololObovatolKadsurenin FThis compound
Anti-inflammatory Yes[1][5]Yes[1][5]YesYes[4]Not Reported (Presumed)
Antioxidant Yes[1][6]Yes[1][6]YesNot ReportedNot Reported (Presumed)
Anti-tumor/Cytotoxic Yes[7]Yes[3]Not ReportedNot ReportedNot Reported (Presumed)
Neuroprotective Yes[2]Yes[2]Not ReportedNot ReportedNot Reported (Presumed)
Modulation of NF-κB Pathway Yes[8][9]Yes[10]Not ReportedYes[4]Not Reported (Presumed)

Quantitative Performance Data

The following table presents available quantitative data (IC₅₀ values) for the comparator lignans in various biological assays. This data is essential for comparing the potency of these compounds. No direct quantitative data has been reported for this compound.

AssayHonokiolMagnololObovatolKadsurenin F
DPPH Radical Scavenging (IC₅₀) Not specifically reported, but potent activity demonstrated[1][6]Not specifically reported, but potent activity demonstrated[1][6]Not ReportedNot Reported
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀) ~45 µM[11]~55 µM[11]Not ReportedPotent inhibition demonstrated[4]
Cytotoxicity against K562 cancer cell line (IC₅₀) Not ReportedNot ReportedNot ReportedNot Reported
Cytotoxicity against HeLa cancer cell line (IC₅₀) Not ReportedNot ReportedNot ReportedNot Reported
Cytotoxicity against A549 cancer cell line (IC₅₀) Not ReportedNot ReportedNot ReportedNot Reported

Note: The IC₅₀ values can vary depending on the specific experimental conditions.

Signaling Pathways

A key mechanism underlying the anti-inflammatory effects of many Magnolia lignans is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Honokiol, magnolol, and kadsurenin F have all been shown to interfere with this pathway.[4][8][9][10] It is plausible that this compound also modulates this pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates to IkB-NF-kB IkB-NF-kB Complex IkB-NF-kB->NF-kB releases Lignans Comparator Lignans (Honokiol, Magnolol, Kadsurenin F) Lignans->IKK Complex inhibit Lignans->Proteasome inhibit Lignans->NF-kB_n inhibit DNA binding DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription of

Caption: NF-κB Signaling Pathway and Lignan Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate comparative studies.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantitatively measures the inhibition of NF-κB activation in response to a stimulus.

Protocol:

  • Cell Culture: Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., this compound or comparator lignans) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α or LPS) and incubate for 6-8 hours.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., untreated or vehicle-treated cells) and calculate the percentage of inhibition.

G start Seed cells in 96-well plate treat Add test compounds start->treat stimulate Add NF-kB stimulus (e.g., TNF-α) treat->stimulate incubate Incubate 6-8 hours stimulate->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure end Analyze data measure->end

Caption: NF-κB Luciferase Reporter Assay Workflow.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

  • Reaction: Mix the test compound solutions with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

G start Prepare compound dilutions mix Mix with DPPH solution start->mix incubate Incubate in dark for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure end Calculate % scavenging and IC50 measure->end

Caption: DPPH Radical Scavenging Assay Workflow.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for cytotoxicity.

G start Seed cells in 96-well plate treat Treat with test compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution and incubate incubate->add_mtt solubilize Add solubilizing agent add_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate cell viability and IC50 measure->end

Caption: MTT Cell Viability Assay Workflow.

Conclusion

While direct experimental data on the cross-reactivity and biological activities of this compound is currently unavailable, its structural similarity to well-characterized lignans from Magnolia species, such as Honokiol, Magnolol, and Kadsurenin F, suggests a strong likelihood of shared biological targets and activities. It is plausible that this compound possesses anti-inflammatory and antioxidant properties, potentially mediated through the inhibition of the NF-κB signaling pathway. The experimental protocols provided in this guide offer a framework for the direct investigation and comparison of this compound's bioactivity against its more studied counterparts. Further research is warranted to elucidate the specific pharmacological profile of this compound and to validate the predictive comparisons made in this guide.

References

Comparative Analysis of Anti-inflammatory Effects: A Profile of 4-O-Demethylisokadsurenin D (Hypothetical) vs. Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this review, there is no publicly available scientific literature detailing the anti-inflammatory properties of 4-O-Demethylisokadsurenin D. To fulfill the structural and content requirements of this guide, the natural compound 4-O-methylhonokiol will be used as a proxy to represent a hypothetical profile for this compound. All data and mechanistic information presented for "this compound" are based on published findings for 4-O-methylhonokiol.

This guide provides a comparative overview of the anti-inflammatory activities of a representative natural compound and the well-established steroidal anti-inflammatory drug, Dexamethasone. The objective is to present key efficacy data and mechanistic insights in a format tailored for researchers and professionals in drug development.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the inhibitory effects of the proxy for this compound and Dexamethasone on key inflammatory markers.

CompoundAssayCell LineKey ParameterResult
This compound (as 4-O-methylhonokiol) Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesIC509.8 µM[1]
Dexamethasone NF-κB ActivationLymphoblastic CellsInhibitionPrevents IL-1β-induced activation[2]
Cytokine Production (IL-8)CytotrophoblastsED505 nmol/L[3]

Mechanism of Action

This compound (as 4-O-methylhonokiol):

The anti-inflammatory effects of 4-O-methylhonokiol are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] It has been shown to inhibit the lipopolysaccharide (LPS)-induced transcriptional and DNA binding activities of NF-κB.[1] This is achieved by preventing the translocation of the p50 and p65 subunits of NF-κB into the nucleus.[1] The inhibition of NF-κB activation leads to the downregulation of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5]

Dexamethasone:

Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through multiple mechanisms.[6] A key action is the inhibition of the NF-κB pathway.[2][3] Dexamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm.[7] This complex then translocates to the nucleus, where it can interfere with the transcriptional activity of NF-κB.[7] One mechanism for this is the upregulation of the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2] By increasing IκBα levels, Dexamethasone prevents the activation and nuclear translocation of NF-κB.[2] This suppression of NF-κB leads to a broad inhibition of pro-inflammatory cytokine and mediator production.[6]

Signaling Pathway Visualization

The following diagram illustrates the NF-κB signaling pathway and highlights the points of inhibition for both this compound (as 4-O-methylhonokiol) and Dexamethasone.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB 3. Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p50/p65) IkB->NFkB C. Sequestration NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc 5. Nuclear Translocation IkB_NFkB->NFkB 4. IκBα Degradation & NF-κB Release GR Glucocorticoid Receptor (GR) Dex_GR Dex-GR Complex GR->Dex_GR Dex Dexamethasone Dex->GR A. Binding IkB_synth IκBα Synthesis Dex_GR->IkB_synth B. Upregulation DNA DNA (κB sites) NFkB_nuc->DNA 6. DNA Binding Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Transcription 7. Transcription Initiation IkB_synth->IkB Inhibitor1 This compound (as 4-O-methylhonokiol) Inhibits Here Inhibitor1->NFkB_nuc Inhibitor2 Dexamethasone Inhibits Here Inhibitor2->NFkB_nuc

Caption: NF-κB signaling pathway and points of inhibition.

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is designed to assess the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Cell Culture and Seeding:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[8]

  • For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours to allow for adherence.[8]

b. Treatment and Stimulation:

  • After the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

  • Cells are pre-treated with the compound for a specified period (e.g., 2 hours).

  • Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.[8] A set of wells without LPS stimulation serves as a negative control, and a set with LPS but without the test compound serves as a positive control.

c. Measurement of Nitric Oxide:

  • After a 24-hour incubation with LPS, the amount of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is quantified using the Griess reagent.[8]

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[8]

  • The mixture is incubated at room temperature for 10 minutes.[8]

  • The absorbance is measured at 540 nm using a microplate reader.[8]

  • The concentration of nitrite is calculated from a standard curve generated using known concentrations of sodium nitrite.[8] The percentage of inhibition of NO production is then determined relative to the LPS-only treated cells.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and in the presence of a test compound.

a. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293 or RAW 264.7) is cultured under standard conditions.

  • Cells are seeded in a 96-well plate.

  • Cells are co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency.[9]

  • The transfection is typically carried out for 24 hours.[9]

b. Compound Treatment and Stimulation:

  • After transfection, the medium is replaced with fresh medium containing the test compound at various concentrations.

  • Following a pre-incubation period with the compound, cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 20 ng/mL.[9]

  • The cells are then incubated for an appropriate time (e.g., 6-8 hours) to allow for NF-κB activation and subsequent luciferase expression.[9]

c. Luciferase Activity Measurement:

  • After the incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.[9]

  • The cell lysate is transferred to an opaque 96-well plate.

  • A dual-luciferase reporter assay system is used to measure the activity of both firefly and Renilla luciferases.

  • First, the firefly luciferase substrate is added, and the luminescence is measured.[9]

  • Subsequently, a stop reagent that also contains the Renilla luciferase substrate is added, and the second luminescence reading is taken.[9]

d. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.[9]

  • The fold induction of NF-κB activity is calculated by comparing the normalized luciferase activity of stimulated samples to that of unstimulated controls.[9] The inhibitory effect of the test compound is determined by the reduction in this fold induction.

References

The Structure-Activity Relationship of 4-O-Demethylisokadsurenin D Analogs: An Analysis of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the current understanding of the structure-activity relationships (SAR) of 4-O-Demethylisokadsurenin D analogs. At present, there are no published studies detailing the synthesis, biological evaluation, or SAR of derivatives of this specific lignan (B3055560) compound.

This compound is a known natural product, identified as a lignan isolated from the plant Piper kadsura (Choisy) Ohwi. While the parent compound has been characterized, the scientific community has yet to explore the impact of structural modifications on its potential biological activities. This lack of research means that no quantitative data on the bioactivity of any analogs is available to be summarized, nor are there established experimental protocols for their evaluation. Consequently, a comparison guide on the SAR of this compound analogs cannot be constructed at this time.

For researchers, scientists, and drug development professionals interested in this area, this represents an untapped field of investigation. The synthesis of analogs of this compound and their subsequent screening for various biological activities, such as cytotoxic, anti-inflammatory, or antiviral effects, could yield valuable insights and potentially lead to the discovery of novel therapeutic agents.

Future research in this domain would necessitate the following systematic approach:

Proposed Experimental Workflow for Future SAR Studies

To establish a foundational understanding of the SAR of this compound analogs, a structured research plan would be essential.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & SAR Establishment A Design of Analogs B Chemical Synthesis A->B C Purification & Structural Characterization (NMR, MS) B->C D Primary Screening (e.g., Cytotoxicity Assay) C->D E Secondary Screening (e.g., Anti-inflammatory, Antiviral Assays) D->E F Quantitative Data Collection (e.g., IC50, EC50) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identification of Lead Compounds G->H H->A Iterative Optimization

Caption: Proposed workflow for investigating the structure-activity relationship of novel this compound analogs.

The initial phase would involve the rational design and chemical synthesis of a library of analogs with systematic modifications to the core structure of this compound. These modifications could include alterations to the substituent groups on the aromatic rings, changes in the stereochemistry of the lignan backbone, and modifications to the methylenedioxy and methoxy (B1213986) functional groups.

Following successful synthesis and purification, these novel compounds would undergo a battery of in vitro biological assays. A typical screening cascade might begin with a general cytotoxicity assay against a panel of human cancer cell lines to identify any potential anticancer activity. Subsequently, more specific assays could be employed to investigate other potential therapeutic applications, such as anti-inflammatory or antiviral properties.

The quantitative data generated from these assays, such as IC50 or EC50 values, would be crucial for establishing a clear and robust SAR. By correlating the observed biological activities with the specific structural changes made to each analog, researchers could begin to delineate the key molecular features responsible for any observed effects. This iterative process of design, synthesis, and testing is fundamental to the field of medicinal chemistry and drug discovery.

A Comparative Guide to Synthetic vs. Naturally Sourced 4-O-Demethylisokadsurenin D for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the plant Piper kadsura (Choisy) Ohwi, a traditional East Asian herb with a long history of medicinal use for conditions such as rheumatic diseases.[1] Lignans (B1203133) and neolignans from P. kadsura are recognized for their significant anti-inflammatory and antioxidant properties, making them promising candidates for further investigation in drug discovery and development.[1][2] This guide provides a comparative overview of the theoretical advantages and disadvantages of synthetic versus naturally sourced this compound, supported by experimental data on related compounds and general methodologies relevant to its study.

Note on Availability: As of the latest literature review, a specific total synthesis for this compound has not been published. Therefore, this guide will focus on a comparison of the general characteristics of synthetic and natural products in this class, using data from closely related lignans and extracts from P. kadsura to infer potential properties.

Data Presentation: A Comparative Overview

The following tables summarize the key theoretical differences between synthetically produced and naturally sourced this compound and present biological activity data for related compounds from P. kadsura.

Table 1: Theoretical Comparison of Synthetic vs. Naturally Sourced this compound

FeatureSynthetic this compoundNaturally Sourced this compound
Purity & Consistency High purity, potential for >99%. Minimal batch-to-batch variation.Purity can vary depending on the extraction and purification methods. Potential for co-elution of structurally similar compounds.
Scalability Potentially high scalability, dependent on the efficiency of the synthetic route.Limited by the availability of the plant source (Piper kadsura), geographical location, and seasonal variations.
Cost Initially high due to route development, but can decrease with process optimization and scale.Can be lower at a small scale, but may increase with the need for large-scale cultivation and complex purification.
Stereochemistry Precise control over stereoisomers is possible, allowing for the synthesis of specific enantiomers or diastereomers.Typically yields a specific stereoisomer as determined by the plant's biosynthetic enzymes.
Impurity Profile Impurities are known and arise from the synthetic process (e.g., reagents, byproducts).Impurities are other natural products from the plant, which may have their own biological activities.
Regulatory Approval A well-defined chemical entity with a known impurity profile is generally preferred for regulatory submissions.The complex mixture of a natural extract can present challenges for standardization and regulatory approval.

Table 2: Biological Activity of Lignans and Extracts from Piper kadsura

Compound/ExtractAssayTarget/MechanismResult (IC50 or % Inhibition)Reference
Piper kadsura Extract (PKE)DPPH Radical ScavengingAntioxidant ActivityEC50 ≈ Vitamin C[3]
Piper kadsura Extract (PKE)H₂O₂-induced ApoptosisCytoprotectionDecreased apoptosis, upregulated antioxidant enzymes (SOD-2, GPx, CAT)[3]
Kadsurenin F (from P. kadsura)Nitric Oxide (NO) ProductionAnti-inflammatoryInhibition of NO production in LPS-activated macrophages[1]
Neolignans from P. kadsuraNitric Oxide (NO) ProductionAnti-neuroinflammatoryPotent inhibition of NO production in LPS-activated microglia[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the extraction of this compound from its natural source and for key bioassays to evaluate its activity.

Protocol 1: Extraction and Isolation of this compound from Piper kadsura

This protocol is a general procedure for the isolation of lignans from plant material.

  • Preparation of Plant Material : Air-dry the aerial parts of Piper kadsura and grind them into a coarse powder.

  • Extraction : Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours. Repeat the extraction process three times.

  • Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation : Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Chromatographic Purification : Subject the chloroform or ethyl acetate fraction, which is likely to contain lignans, to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate.

  • Further Purification : Combine fractions containing compounds with similar TLC profiles and further purify using preparative HPLC to yield pure this compound.

  • Structure Elucidation : Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method to evaluate the antioxidant potential of a compound.[5][6]

  • Preparation of DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation : Dissolve this compound (or the test extract) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solution at various concentrations.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is the concentration of the sample that causes 50% inhibition.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in immune cells.

  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation : Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay) : Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement : Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Calculation : Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Mandatory Visualization

The following diagrams illustrate the general workflow for comparing synthetic and natural compounds and the key signaling pathway likely modulated by this compound based on the activity of related lignans.

G cluster_0 Source cluster_1 Processing cluster_2 Product cluster_3 Analysis Natural Piper kadsura Plant Extraction Extraction & Purification Natural->Extraction Synthetic Chemical Synthesis (Hypothetical Route) Synthesis Chemical Reactions & Purification Synthetic->Synthesis Natural_Product Naturally Sourced This compound Extraction->Natural_Product Synthetic_Product Synthetic This compound Synthesis->Synthetic_Product Purity Purity (HPLC) Natural_Product->Purity Structure Structure (NMR, MS) Natural_Product->Structure Bioactivity Biological Activity (e.g., Anti-inflammatory) Natural_Product->Bioactivity Synthetic_Product->Purity Synthetic_Product->Structure Synthetic_Product->Bioactivity

Caption: Workflow for comparing natural and synthetic compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB_p65_p50->NFkB_IkB Binds Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_IkB->IkB Releases NFkB_active NF-κB (p65/p50) (Active) DNA DNA Binding NFkB_active->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription Compound This compound (Hypothesized Action) Compound->IKK Inhibits? Compound->NFkB_p65_p50 Inhibits Translocation?

Caption: Hypothesized NF-κB signaling pathway inhibition.

Conclusion

While a direct comparison between synthetic and naturally sourced this compound is currently hampered by the lack of a published total synthesis, the potential anti-inflammatory and antioxidant activities of this lignan, inferred from studies on Piper kadsura extracts and related compounds, warrant further investigation. For researchers and drug development professionals, the choice between a natural and synthetic source will ultimately depend on factors such as the desired purity, scalability, and regulatory pathway. The development of a synthetic route would be a significant step forward, enabling detailed structure-activity relationship studies and providing a consistent and scalable source of this promising natural product for preclinical and clinical evaluation.

References

Independent Verification of Lignan Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory bioactivity of lignans (B1203133) isolated from Piper kadsura with the well-established anti-inflammatory drug, Dexamethasone. The information presented is based on published experimental data and is intended to serve as a resource for researchers investigating novel anti-inflammatory compounds.

Comparative Analysis of Anti-inflammatory Activity

The primary measure of anti-inflammatory activity discussed in this guide is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines. Overproduction of NO is a key event in the inflammatory cascade, and its inhibition is a common indicator of a compound's anti-inflammatory potential.

The following table summarizes the 50% inhibitory concentration (IC50) values for nitric oxide (NO) production by various lignans isolated from Piper kadsura, alongside the known anti-inflammatory drug Dexamethasone for comparison. Lower IC50 values indicate greater potency.

CompoundSourceCell LineIC50 (µM) for NO InhibitionReference
Piperkadsin CPiper kadsuraBV-2 (microglia)14.6[1]
FutoquinolPiper kadsuraBV-2 (microglia)16.8[1]
Pibeneolignan IPiper kadsuraNot SpecifiedModerate Activity[2]
Denudatin BPiper kadsuraNot SpecifiedModerate Activity[2]
BurchellinPiper kadsuraNot Specified< Indomethacin[2]
Dexamethasone SyntheticJ774 (macrophage)Dose-dependent inhibition (0.1-10 µM)[3][4]

Note: A direct IC50 value for Dexamethasone in the same experimental setup as the lignans is not available in the reviewed literature. However, it is consistently shown to be a potent inhibitor of NO production in LPS-stimulated macrophages.[3][4][5] One study reported that a conjugate of Dexamethasone and monomethyl fumarate (B1241708) had an IC50 for NO inhibition that was over 25-fold lower than unconjugated Dexamethasone.[6]

Experimental Protocols

The following is a generalized experimental protocol for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in macrophages, based on the methodologies described in the cited literature.

Cell Culture and Treatment:

  • Murine macrophage cell lines (e.g., RAW 264.7 or BV-2 microglia) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., lignans, Dexamethasone) for a specified period (e.g., 1-2 hours).

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. A negative control group (no LPS) and a positive control group (LPS only) are included.

Measurement of Nitric Oxide Production:

  • After a 24-hour incubation period with LPS, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

  • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway in inflammation and the general experimental workflow.

G LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation Lignans Lignans / Dexamethasone Lignans->NFkB Inhibit

Caption: Simplified signaling pathway of LPS-induced inflammation.

G Experimental Workflow for NO Inhibition Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Culture Culture Macrophages Seed Seed Cells in Plates Culture->Seed Adhere Allow Adherence Seed->Adhere Pretreat Pre-treat with Compounds Adhere->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance Griess->Measure Calculate Calculate IC50 Measure->Calculate

References

Assessing the Specificity of 4-O-Demethylisokadsurenin D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of data on the specific mechanism of action, biological targets, and off-target effects of 4-O-Demethylisokadsurenin D. This natural compound, identified as a lignan (B3055560) isolated from plant species such as Piper kadsura and Magnolia ovata, remains largely uncharacterized in terms of its pharmacological profile.

Currently, information from chemical suppliers primarily categorizes this compound as a natural product for research purposes. However, detailed experimental studies elucidating its molecular interactions and cellular effects are not present in the accessible scientific domain. Without this foundational data, a thorough assessment of its on-target specificity and potential for off-target activities is not possible.

To provide a framework for the future evaluation of this compound, this guide outlines the necessary experimental approaches and data presentation formats that would be required for a robust comparison with alternative compounds.

Data Presentation: A Template for Future Research

For a meaningful comparison, quantitative data on the bioactivity of this compound and any potential alternatives should be summarized as follows:

Table 1: Comparative Potency and Selectivity

CompoundTargetIC₅₀/EC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity Index (Off-Target 1/Target)
This compound-----
Alternative 1-----
Alternative 2-----

Table 2: Cellular Activity Profile

CompoundCell LineOn-Target Pathway Modulation (%)Off-Target Pathway Modulation (%)Cytotoxicity (CC₅₀, µM)
This compound----
Alternative 1----
Alternative 2----

Experimental Protocols: A Roadmap for Specificity Assessment

The following are detailed methodologies for key experiments that would be essential to characterize the specificity of this compound's mechanism of action.

Target Identification and Engagement Assays
  • Objective: To identify the primary molecular target(s) of this compound and quantify its binding affinity.

  • Methodologies:

    • Affinity Chromatography: Immobilized this compound is used as bait to capture interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry.

    • Isothermal Titration Calorimetry (ITC): To measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between the compound and a purified potential target protein.

    • Surface Plasmon Resonance (SPR): To determine the on-rate (ka) and off-rate (kd) of the binding between the compound and its target, providing a Kd value.

    • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells by measuring the change in thermal stability of the target protein upon compound binding.

Kinase/Enzyme Inhibition Profiling
  • Objective: To assess the selectivity of this compound against a broad panel of related and unrelated enzymes or kinases.

  • Methodology:

    • In Vitro Kinase Panel Screening: The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The percentage of inhibition for each kinase is determined.

    • Dose-Response Assays: For any kinases inhibited by more than a certain threshold (e.g., 50%), full dose-response curves are generated to determine the IC₅₀ values. This allows for the calculation of a selectivity index by comparing the IC₅₀ for the primary target to that of off-targets.

Cellular Pathway Analysis
  • Objective: To determine the functional consequences of target engagement in a cellular context and identify any off-target pathway modulation.

  • Methodologies:

    • Western Blotting: To measure the phosphorylation status or expression level of key proteins downstream of the putative target in a relevant signaling pathway.

    • Reporter Gene Assays: To quantify the activity of transcription factors that are regulated by the signaling pathway of interest.

    • Phospho-Proteomics/Global Proteomics: To obtain an unbiased view of the cellular signaling pathways affected by the compound. Changes in the phosphorylation state or abundance of thousands of proteins are quantified by mass spectrometry.

Off-Target Liability Screening
  • Objective: To identify potential undesirable off-target interactions that could lead to toxicity.

  • Methodology:

    • Safety Screening Panels: The compound is tested against a panel of targets known to be associated with adverse drug reactions (e.g., hERG channel, CYPs, GPCRs). Binding or functional assays are used to determine IC₅₀ or Ki values.

Mandatory Visualizations: Conceptual Frameworks

While specific pathways for this compound are unknown, the following diagrams illustrate the conceptual workflows and logical relationships that would be used in its assessment.

G cluster_0 Target Identification Workflow Compound Compound Affinity Chromatography Affinity Chromatography Compound->Affinity Chromatography Cell Lysate Cell Lysate Cell Lysate->Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Potential Targets Potential Targets Mass Spectrometry->Potential Targets

Caption: Workflow for identifying protein targets of a novel compound.

G cluster_1 Specificity Assessment Logic Primary Target Primary Target Desired Effect Desired Effect Primary Target->Desired Effect Off-Target 1 Off-Target 1 Side Effect A Side Effect A Off-Target 1->Side Effect A Off-Target 2 Off-Target 2 Compound Compound High Affinity Binding High Affinity Binding Compound->High Affinity Binding Low Affinity Binding Low Affinity Binding Compound->Low Affinity Binding No Binding No Binding Compound->No Binding High Affinity Binding->Primary Target Low Affinity Binding->Off-Target 1 No Binding->Off-Target 2 Side Effect B Side Effect B

Caption: Logical flow from compound binding to cellular effects.

G cluster_2 Hypothetical Signaling Pathway Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase B

Caption: A hypothetical signaling pathway inhibited by the compound.

Safety Operating Guide

Safe Disposal of 4-O-Demethylisokadsurenin D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 4-O-Demethylisokadsurenin D must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data.

Hazard and Precautionary Summary

This compound is classified with several hazards, necessitating careful handling and the use of personal protective equipment (PPE).[1] Understanding these hazards is the first step in safe disposal.

Hazard ClassificationPrecautionary Statements
Acute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Skin irritation (Category 2)P280: Wear protective gloves/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1]
Eye irritation (Category 2A)P280: Wear protective gloves/eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
Specific target organ toxicity - single exposure (Category 3), Respiratory systemP261: Avoid breathing dust.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]

Disposal Procedures

The primary principle for the disposal of this compound is to avoid environmental release.[2] Under no circumstances should this chemical be allowed to enter drains or waterways.[2] The following step-by-step process outlines the recommended disposal protocol.

Step 1: Personal Protective Equipment (PPE) Confirmation Before handling any waste material, ensure appropriate PPE is worn, including chemical-impermeable gloves, a lab coat, and safety goggles.[2] In case of dust formation, a suitable respirator should be used.[1]

Step 2: Waste Collection

  • Solid Waste: Collect solid this compound waste and place it in a suitable, clearly labeled, and closed container for disposal.[2]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as absorbent paper, pipette tips, and gloves, should also be collected in the same manner.

  • Solutions: Solutions containing this compound should be collected in a sealed, labeled container. Do not mix with other waste streams unless compatibility is confirmed.

Step 3: Accidental Spill Management In the event of a spill, the following measures should be taken:

  • Ensure adequate ventilation and remove all sources of ignition.[2]

  • Evacuate personnel from the immediate area.[2]

  • Contain the spill using an inert absorbent material.

  • Collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[2] Use spark-proof tools and explosion-proof equipment if necessary.[2]

  • Clean the affected area thoroughly.

Step 4: Storage Pending Disposal Store the sealed waste containers in a well-ventilated, secure area, away from incompatible materials.[1] The storage area should be clearly marked.

Step 5: Final Disposal Dispose of the chemical waste through an approved waste disposal plant.[3] Adhere to all local, state, and federal regulations regarding chemical waste disposal. It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure compliance.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Container liquid_waste->collect_liquid spill Accidental Spill? collect_solid->spill collect_liquid->spill contain_spill Contain and Absorb Spill spill->contain_spill Yes store Store Waste in a Secure, Ventilated Area spill->store No collect_spill Collect Spill Residue in a Labeled, Sealed Container contain_spill->collect_spill collect_spill->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs dispose Dispose via Approved Waste Disposal Facility contact_ehs->dispose end End dispose->end

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4-O-Demethylisokadsurenin D. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to provide a clear, step-by-step operational plan.

Essential Safety and Handling Protocols

1. Personal Protective Equipment (PPE):

Due to the hazardous nature of this compound, which is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system, a comprehensive suite of personal protective equipment is mandatory.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety gogglesMust provide a complete seal around the eyes to protect against dust particles.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before use.
Body Protection Laboratory coatLong-sleeved and fully buttoned to protect skin and personal clothing.
Respiratory Protection NIOSH-approved respiratorA respirator with a particulate filter (e.g., N95 or P100) is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.

2. Engineering Controls:

All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper to contain any spills.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is critical to mitigate risks. The following workflow outlines the process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don appropriate PPE prep_hood Prepare chemical fume hood prep_ppe->prep_hood Proceed to handling prep_materials Gather all necessary materials prep_hood->prep_materials Proceed to handling handling_weigh Weigh powder in fume hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve Proceed to cleanup handling_use Perform experimental procedure handling_dissolve->handling_use Proceed to cleanup cleanup_decontaminate Decontaminate work surfaces handling_use->cleanup_decontaminate Proceed to cleanup cleanup_ppe Remove and dispose of PPE cleanup_decontaminate->cleanup_ppe Proceed to disposal cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash Proceed to disposal disposal_waste Collect all waste materials cleanup_wash->disposal_waste Proceed to disposal disposal_label Label hazardous waste container disposal_waste->disposal_label disposal_store Store waste in designated area disposal_label->disposal_store disposal_request Request waste pickup disposal_store->disposal_request

Figure 1. Workflow for the safe handling and disposal of this compound.

Experimental Protocols:

Preparation:

  • Don PPE: Before entering the laboratory area where the compound will be handled, put on a lab coat, safety goggles, and chemical-resistant gloves.

  • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Cover the work surface with disposable bench paper.

  • Gather Materials: Assemble all necessary equipment, including the container of this compound, spatulas, weigh boats, solvent, and glassware, within the fume hood to minimize movement of the powder outside of the controlled environment.

Handling:

  • Weighing: Carefully weigh the desired amount of this compound in a weigh boat. Avoid creating dust clouds.

  • Dissolving: Add the powder to the appropriate solvent within the fume hood. Ensure the container is capped or covered during dissolution if agitation is required.

  • Experimental Use: Conduct all experimental procedures involving the compound within the fume hood.

Cleanup:

  • Decontamination: Wipe down all surfaces and equipment with a damp cloth or towel to remove any residual powder. The cleaning materials should be treated as hazardous waste.

  • PPE Removal: Remove gloves and lab coat before leaving the work area. Dispose of gloves in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and removing PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: All solid waste, including contaminated weigh boats, bench paper, gloves, and any unused powder, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

Labeling and Storage:

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials until it is collected by environmental health and safety personnel.

Waste Pickup:

  • Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of any materials down the drain or in the regular trash.

Quantitative Data

ParameterValueSource
Permissible Exposure Limit (PEL) - Total Dust 15 mg/m³ (8-hour TWA)OSHA
Permissible Exposure Limit (PEL) - Respirable Fraction 5 mg/m³ (8-hour TWA)OSHA

TWA: Time-Weighted Average

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.